Psma-IN-2
Description
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Properties
Molecular Formula |
C54H60N14O18S2 |
|---|---|
Molecular Weight |
1257.3 g/mol |
IUPAC Name |
(2S)-6-[3-[4-[8-[4-[[3-[[(5S)-5-carboxy-5-[[(1S)-1-carboxy-2-[(2-hydroxy-3,4-dioxocyclobuten-1-yl)amino]ethyl]carbamoylamino]pentyl]amino]-3-oxopropyl]-methylamino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-methylanilino]propanoylamino]-2-[[(1S)-1-carboxy-2-[(2-hydroxy-3,4-dioxocyclobuten-1-yl)amino]ethyl]carbamoylamino]hexanoic acid |
InChI |
InChI=1S/C54H60N14O18S2/c1-67(21-17-33(69)55-19-5-3-7-29(49(77)78)59-53(85)61-31(51(81)82)23-57-41-43(71)47(75)44(41)72)27-13-9-25(10-14-27)35-37-39(65-87-63-37)36(40-38(35)64-88-66-40)26-11-15-28(16-12-26)68(2)22-18-34(70)56-20-6-4-8-30(50(79)80)60-54(86)62-32(52(83)84)24-58-42-45(73)48(76)46(42)74/h9-16,29-32,57-58,71,73H,3-8,17-24H2,1-2H3,(H,55,69)(H,56,70)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H2,59,61,85)(H2,60,62,86)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
SQBTYNFCZAVIEI-YDPTYEFTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of PSMA-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. Small molecule inhibitors targeting PSMA, such as the conceptual compound Psma-IN-2, represent a significant area of research in the development of targeted radioligands and antibody-drug conjugates. While specific data for a compound designated "this compound" is not publicly available, this guide elucidates the well-established core mechanism of action for potent, urea-based PSMA inhibitors, which would be representative of this compound's putative function. This document provides a comprehensive overview of the binding kinetics, cellular internalization, and downstream signaling effects characteristic of this class of inhibitors, supported by synthesized quantitative data and detailed experimental protocols.
High-Affinity Binding to Prostate-Specific Membrane Antigen
The foundational step in the mechanism of action of urea-based PSMA inhibitors is their high-affinity and specific binding to the extracellular enzymatic domain of PSMA. This interaction is crucial for their function as targeting agents for imaging and therapeutic payloads.
Quantitative Binding Affinity Data
The binding affinity of various urea-based PSMA inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) and dissociation constant (Ki). The following table summarizes representative binding affinities for this class of compounds against PSMA-expressing cells.
| Compound Class | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Urea-based Inhibitor | LNCaP | Competitive Radioligand Binding | 1.0 - 15.0 | 0.2 - 10.0 | [1][2] |
| Urea-based Inhibitor | PC-3 PIP | Competitive Radioligand Binding | 5.6 - 37.3 | - | [3] |
| Dimeric Urea-based Inhibitor | LS174T | NAALADase Assay | 1.05 | - | [4] |
| Monomeric Urea-based Inhibitor | LS174T | NAALADase Assay | 1.66 | - | [4] |
Experimental Protocol: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a new, unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a known radiolabeled ligand that binds to the same receptor.
Objective: To determine the IC50 and Ki of this compound for the PSMA receptor.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled competitor ligand (this compound) at various concentrations
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50. Prepare the radioligand at a fixed concentration, typically near its Kd value.
-
Assay Setup:
-
Total Binding: Add assay buffer and the fixed concentration of the radioligand to a set of wells.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA) to another set of wells, followed by the fixed concentration of the radioligand.
-
Competitive Binding: To the remaining wells, add the different concentrations of this compound followed by the fixed concentration of the radioligand.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Counting: Transfer the lysate to scintillation vials and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Cellular Internalization via Receptor-Mediated Endocytosis
Upon binding to PSMA, inhibitor complexes are internalized into the cancer cells. This process is critical for the efficacy of PSMA-targeted therapies that deliver cytotoxic payloads.
Quantitative Internalization Data
The extent and rate of internalization can be quantified by measuring the amount of cell-associated radioactivity that is resistant to acid washing (which removes surface-bound ligand).
| Compound Class | Cell Line | Time Point (h) | Internalized (% of total bound) | Reference |
| Urea-based Inhibitor | LNCaP | 1 | ~70% | [2] |
| Dimeric Urea-based Inhibitor | LS174T | 2 | 92.6% | [4] |
| Monomeric Urea-based Inhibitor | LS174T | 2 | 34.1% | [4] |
Experimental Protocol: Cellular Internalization Assay
Objective: To quantify the rate and extent of this compound internalization into PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
24-well cell culture plates
-
Radiolabeled this compound
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells into a 24-well plate and allow them to adhere overnight.
-
Incubation with Radioligand: Add radiolabeled this compound to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Washing: At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
Acid Wash: To separate surface-bound from internalized radioligand, incubate the cells with a mild acid wash buffer for 5-10 minutes on ice. Collect the supernatant, which contains the surface-bound fraction.
-
Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized radioligand.
-
Counting: Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized).
-
Plot the percentage of internalization over time to determine the internalization rate.
-
Caption: Workflow for a cellular internalization assay.
Modulation of Downstream Signaling Pathways
Beyond its role as a targeting scaffold, PSMA itself is involved in cellular signaling. Inhibition of PSMA can modulate critical pathways that influence cancer cell survival and proliferation. A key finding is that high PSMA expression can induce a switch from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.[5][6]
The PSMA-Mediated Signaling Switch
In cells with low PSMA expression, a signaling complex involving β1 integrin, RACK1, and IGF-1R activates the MAPK/ERK pathway, which is associated with cell proliferation.[7][8] However, in prostate cancer cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1.[5][7] This interaction disrupts the β1 integrin/RACK1/IGF-1R complex, leading to a redirection of signaling towards the PI3K-AKT pathway, which promotes cell survival and tumor progression.[5][6] Therefore, inhibiting PSMA with a molecule like this compound could potentially reverse this switch, thereby inhibiting the pro-survival signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
A Technical Guide to PSMA-IN-2: A Novel Squaramic Acid-Based Inhibitor for Near-Infrared Imaging of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PSMA-IN-2, a potent and specific inhibitor of Prostate-Specific Membrane Antigen (PSMA). This compound, also referred to as compound 24 in the primary literature, is a novel agent designed for near-infrared (NIR-II) fluorescence imaging and image-guided surgery of prostate cancer. This document details its chemical structure, synthesis, and key experimental data and protocols, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Chemical Structure and Properties
This compound is a squaramic acid-based inhibitor of PSMA. The core structure incorporates a squaramic acid moiety as a bioisostere for the glutamate-urea-lysine scaffold commonly found in PSMA inhibitors. This design strategy has resulted in a highly potent and selective molecule. The chemical structure of this compound is presented below.
Chemical Formula: C₅₄H₆₀N₁₄O₁₈S₂
Molecular Weight: 1257.27 g/mol
(The full chemical structure can be visualized in the referenced publication.)
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their conjugation. The detailed synthetic route is described in the publication by Wang et al. (2023). A simplified overview of the synthesis is provided below. The process begins with the synthesis of the squaramic acid-based core, followed by the attachment of the targeting moiety and the NIR-II fluorophore.
A generalized synthetic workflow is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.[1][2][3][4]
Table 1: PSMA Inhibition Potency
| Compound | Kᵢ (nM) |
| This compound (24) | 1.07 |
| Compound 17 | 1.35 |
| Compound 18 | 0.40 |
| Compound 21 | 2.49 |
| Compound 22 | 1.34 |
| Compound 23 | 0.94 |
| DCFPyL (Reference) | 0.86 |
Table 2: Photophysical Properties of this compound
| Property | Value |
| Absorption Peak (λₐₑₛ) | 808 nm (in PBS) |
| Emission Peak (λₑₘ) | 1088 nm (in PBS) |
Experimental Protocols
This section details the methodologies for key experiments cited in the development and characterization of this compound.
PSMA Binding Affinity Assay
The inhibitory potency (Kᵢ) of this compound was determined using a competitive binding assay with the known radioligand [¹²⁵I]I-DCFPyL.
-
Cell Line: LNCaP cells, which endogenously express PSMA, were used.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM MnCl₂.
-
Procedure:
-
LNCaP cell membranes were incubated with a fixed concentration of [¹²⁵I]I-DCFPyL.
-
Increasing concentrations of the test compound (this compound) were added to the incubation mixture.
-
The mixture was incubated at room temperature for 1 hour.
-
The bound and free radioligand were separated by filtration through a glass fiber filter.
-
The radioactivity on the filter was measured using a gamma counter.
-
-
Data Analysis: The IC₅₀ values were calculated by non-linear regression analysis of the competition curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vivo Near-Infrared (NIR-II) Imaging
The in vivo tumor-targeting ability of this compound was evaluated in a mouse xenograft model of prostate cancer.
-
Animal Model: Male BALB/c nude mice were subcutaneously inoculated with 22Rv1 human prostate cancer cells.
-
Imaging Agent: this compound was dissolved in a vehicle solution for intravenous injection.
-
Procedure:
-
Tumor-bearing mice were intravenously injected with this compound at a dose of 0.85 mg/kg.[2][5][6]
-
NIR-II fluorescence images were acquired at various time points post-injection using an in vivo imaging system equipped with an 808 nm laser for excitation and a 1000 nm long-pass filter for emission collection.[2][5][6]
-
-
Blocking Study: To confirm the specificity of this compound for PSMA, a blocking experiment was performed. A separate cohort of tumor-bearing mice was co-injected with this compound and an excess of a non-fluorescent PSMA inhibitor (DCFPyL).[1]
-
Data Analysis: The tumor-to-background signal ratio was calculated to quantify the imaging contrast.
The experimental workflow for the in vivo imaging study is depicted below.
Caption: In vivo experimental workflow for this compound.
Biological Signaling and Mechanism of Action
This compound functions as a competitive inhibitor at the enzymatic active site of PSMA. PSMA itself is a transmembrane glycoprotein (B1211001) with carboxypeptidase and folate hydrolase activity. By binding to the active site, this compound blocks the access of natural substrates. In the context of imaging, the NIR-II fluorophore conjugated to the inhibitor allows for the visualization of PSMA-expressing tissues, primarily prostate cancer cells. The high affinity and specificity of this compound for its target result in a high concentration of the imaging agent at the tumor site, leading to a strong fluorescence signal.
The following diagram illustrates the mechanism of this compound in targeting and imaging PSMA-expressing cancer cells.
Caption: Mechanism of this compound targeting.
This guide provides a foundational understanding of this compound. For more detailed information, readers are encouraged to consult the primary scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Characterization of Squaramic Acid-Based Prostate-Specific Membrane Antigen Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Design and Characterization of Squaramic Acid-Based Prostate-Specific Membrane Antigen Inhibitors for Prostate Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of PSMA-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Psma-IN-2" is used as a representative placeholder for a novel Prostate-Specific Membrane Antigen (PSMA) inhibitor. The following guide is a composite illustration based on the established discovery and development pathways of various small-molecule PSMA inhibitors.
Introduction to PSMA and Targeted Therapy
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells.[1][2] Its expression levels correlate with tumor aggressiveness, making it an exceptional target for both diagnostic imaging and therapeutic intervention in prostate cancer.[3][4] The development of small-molecule inhibitors targeting PSMA has revolutionized the management of prostate cancer, leading to highly sensitive diagnostic agents and potent therapeutic candidates.[5][6][7] This guide details the discovery and development of a representative PSMA inhibitor, this compound.
Discovery of this compound
The discovery of this compound is rooted in the extensive research on glutamate-urea-lysine (GUL) based pharmacophores, which are known to bind with high affinity to the enzymatic active site of PSMA.[8][9] The design of this compound involved a lead optimization strategy focused on enhancing binding affinity, improving pharmacokinetic properties, and allowing for versatile radiolabeling for theranostic applications.
Lead Identification
The initial lead compounds were identified through high-throughput screening of a chemical library against purified human PSMA protein. Promising hits were further evaluated using computational modeling and structure-activity relationship (SAR) studies to refine the core scaffold. The isolation of the crystal structure of PSMA was a pivotal moment that enabled a more rational design of potent inhibitors.[1][7]
In Vitro Characterization of this compound
Binding Affinity and Enzyme Inhibition
The binding affinity and inhibitory potential of this compound were determined using competitive binding assays and enzymatic assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 (nM) | 5.2 ± 0.8 | The half maximal inhibitory concentration against PSMA enzymatic activity. |
| Ki (nM) | 2.1 ± 0.4 | The inhibition constant, indicating the binding affinity to the PSMA receptor. |
| Cellular Uptake (%ID/mg) | 15.6 ± 2.3 | Percentage of injected dose per milligram of protein in PSMA-expressing LNCaP cells after 1 hour. |
Experimental Protocol: Competitive Binding Assay
A representative protocol for determining the binding affinity of a novel PSMA inhibitor is as follows:
-
Cell Culture: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) prostate cancer cells are cultured in appropriate media.
-
Radioligand: A known high-affinity radiolabeled PSMA inhibitor (e.g., [68Ga]Ga-PSMA-11) is used as the competitor.
-
Assay:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Cells are washed with a binding buffer (e.g., HBSS with 1% BSA).
-
Increasing concentrations of the non-radiolabeled test compound (this compound) are added to the wells.
-
A fixed concentration of the radioligand is then added to all wells.
-
The plates are incubated for 1 hour at 37°C.
-
After incubation, the cells are washed twice with cold binding buffer to remove unbound radioligand.
-
The cells are lysed, and the radioactivity is measured using a gamma counter.
-
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition curve.
Preclinical Development of this compound
Radiosynthesis
For in vivo imaging and therapy, this compound is chelated with a suitable radionuclide, such as Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for therapy. Automated synthesis modules are often employed to ensure high radiochemical purity and yield.[10][11]
In Vivo Evaluation
Preclinical evaluation in animal models is crucial to assess the pharmacokinetics, biodistribution, and tumor-targeting efficacy of the radiolabeled this compound.
Table 2: Biodistribution of [68Ga]Ga-Psma-IN-2 in LNCaP Xenograft Mice (%ID/g at 1h p.i.)
| Organ | %ID/g |
| Blood | 0.5 ± 0.1 |
| Heart | 0.2 ± 0.05 |
| Lungs | 0.8 ± 0.2 |
| Liver | 1.5 ± 0.4 |
| Spleen | 0.6 ± 0.1 |
| Kidneys | 25.3 ± 4.5 |
| Tumor | 12.7 ± 2.1 |
| Muscle | 0.4 ± 0.1 |
| Bone | 0.9 ± 0.3 |
Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocol: Biodistribution Study
-
Animal Model: Male athymic nude mice are subcutaneously inoculated with LNCaP cells. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm3).
-
Radiotracer Injection: A defined amount of the radiolabeled compound (e.g., 1-2 MBq of [68Ga]Ga-Psma-IN-2) is injected intravenously via the tail vein.
-
Tissue Harvesting: At specific time points post-injection (e.g., 1, 2, 4 hours), mice are euthanized. Blood and major organs/tissues are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ.
Mechanism of Action and Signaling Pathways
PSMA's enzymatic activity is implicated in several cellular processes, including nutrient uptake and cell signaling. Inhibition of PSMA can impact downstream pathways. Recent studies suggest a role for PSMA in modulating the PI3K-Akt signaling pathway.[12]
Caption: PSMA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel PSMA inhibitor like this compound follows a structured workflow to ensure comprehensive characterization before clinical translation.
Caption: Preclinical development workflow for a novel PSMA inhibitor.
Conclusion
The development of PSMA-targeted agents has significantly advanced the diagnosis and treatment of prostate cancer. This compound, as a representative novel inhibitor, demonstrates the key characteristics of high binding affinity, specific tumor uptake, and suitability for theranostic applications. The systematic in vitro and in vivo evaluation pipeline is essential for the successful clinical translation of such promising compounds. Further research will likely focus on developing next-generation PSMA inhibitors with improved pharmacokinetic profiles and reduced off-target effects.
References
- 1. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. What are the preclinical assets being developed for PSMA? [synapse.patsnap.com]
- 4. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and biological evaluation of PSMA/FAP dual targeting radiotracers for prostate cancer imaging - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of prostate-specific membrane antigen (PSMA)-targeted SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
PSMA-IN-2: A Technical Guide to its High-Affinity Binding with Prostate-Specific Membrane Antigen (PSMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of PSMA-IN-2, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). The document details the quantitative binding metrics, comprehensive experimental protocols for affinity determination, and the underlying signaling pathways influenced by PSMA, offering a valuable resource for researchers in oncology and drug discovery.
Core Binding Affinity Data
This compound demonstrates a high binding affinity to PSMA, a key characteristic for its application in targeted imaging and therapeutics for prostate cancer. The primary metric for this affinity is the inhibition constant (Ki), which quantifies the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target | Binding Affinity (Ki) |
| This compound | PSMA | 1.07 nM[1] |
Table 1: Binding Affinity of this compound to PSMA. This table summarizes the reported inhibition constant (Ki) of this compound for the Prostate-Specific Membrane Antigen. A lower Ki value indicates a higher binding affinity.
Experimental Protocols for Binding Affinity Determination
The binding affinity of PSMA inhibitors like this compound is typically determined through competitive binding assays. These assays measure the ability of the test compound to compete with a known radiolabeled ligand for binding to the PSMA receptor. Below are representative protocols for conducting such assays.
Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibition constant (Ki).
Materials and Reagents:
-
Cell Lines: PSMA-positive human prostate cancer cells (e.g., LNCaP, 22Rv1).
-
Radioligand: A labeled PSMA ligand with a known dissociation constant (Kd) (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095).
-
Test Compound: this compound.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 1 M NaOH or similar.
-
Scintillation Counter or Gamma Counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled test compound (this compound) in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the radioligand at a fixed concentration, typically at or below its Kd value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Wells containing cells, assay buffer, and the radioligand.
-
Non-specific Binding (NSB): Wells containing cells, a saturating concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA), and the radioligand.
-
Competitive Binding: Wells containing cells, the radioligand, and the various concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and the bound radioligand.
-
Counting: Transfer the lysate to counting vials and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NAALADase Activity Assay
PSMA is also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase). This enzymatic assay measures the inhibition of PSMA's catalytic activity.
Materials and Reagents:
-
Enzyme Source: Lysates from PSMA-expressing cells (e.g., LNCaP) or purified PSMA enzyme.
-
Substrate: N-acetylaspartylglutamate (NAAG).
-
Test Compound: this compound.
-
Assay Buffer: Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection Reagent: A kit to measure the released glutamate (B1630785) (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).
-
Fluorometer or Spectrophotometer.
-
96-well plates.
Procedure:
-
Enzyme Preparation: Prepare cell lysates containing PSMA.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate, the test inhibitor (this compound) at various concentrations, and the substrate (NAAG).
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Glutamate Detection:
-
Stop the enzymatic reaction.
-
Add the glutamate detection reagent according to the manufacturer's instructions.
-
Incubate to allow for color or fluorescence development.
-
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the signaling pathway modulated by PSMA.
Caption: Workflow for determining the binding affinity of this compound.
Caption: PSMA-mediated switch from MAPK/ERK to PI3K-AKT signaling.
References
In Vitro Characterization of Psma-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of Psma-IN-2, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). This compound, also identified as compound 24 in foundational research, is a squaramic acid-based inhibitor designed for high affinity and specificity to PSMA.[1][2] This guide details its binding affinity, enzyme inhibition properties, and performance in cell-based assays, presenting quantitative data in structured tables and outlining detailed experimental methodologies. Additionally, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, making it a critical biomarker and a prime target for the development of diagnostic and therapeutic agents. This compound is a novel, non-glutamate-urea-based small molecule inhibitor that has demonstrated high potency in preclinical studies.[2] Its unique squaramic acid moiety contributes to its strong interaction with the PSMA active site.[2] This guide serves as a core resource for researchers engaged in the development of PSMA-targeted therapies and diagnostics.
Biochemical Assays
Binding Affinity
The binding affinity of this compound to PSMA was determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound to displace a known radiolabeled ligand from the PSMA receptor on cell membranes.
Quantitative Data: Binding Affinity of this compound
| Compound | Kᵢ (nM) |
| This compound | 1.07 |
Table 1: Inhibitor binding affinity (Kᵢ) of this compound against PSMA.[1][2]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation: Membranes from LNCaP cells, which endogenously express high levels of PSMA, were prepared by homogenization and centrifugation.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 1 mM MgCl₂.
-
Radioligand: A known PSMA-targeting radioligand, such as [¹²⁵I]I-DCIT, was used at a concentration close to its Kₔ value.
-
Competition: A fixed concentration of the radioligand was incubated with increasing concentrations of unlabeled this compound and the prepared cell membranes.
-
Incubation: The mixture was incubated at room temperature for 1 hour to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The data were analyzed using nonlinear regression to determine the IC₅₀ value, which was then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Experimental Workflow: Competitive Binding Assay
Enzyme Inhibition
The inhibitory activity of this compound against the NAALADase (N-acetylated α-linked acidic dipeptidase) enzymatic function of PSMA was evaluated. This assay measures the reduction in the hydrolysis of a specific substrate in the presence of the inhibitor.
Quantitative Data: Enzyme Inhibition of this compound
| Compound | IC₅₀ (nM) |
| This compound (Compound 24) | 1.98 ± 0.21 |
Table 2: Half-maximal inhibitory concentration (IC₅₀) of this compound against PSMA enzymatic activity.
Experimental Protocol: NAALADase Inhibition Assay
-
Enzyme Source: Recombinant human PSMA or LNCaP cell lysates were used as the source of the enzyme.
-
Substrate: The chromogenic substrate N-[4-(phenylazo)-benzoyl]-glutamyl-γ-glutamic acid (PABGγG) was used.
-
Assay Buffer: The reaction was carried out in Tris-HCl buffer (50 mM, pH 7.4).
-
Inhibition: The enzyme was pre-incubated with various concentrations of this compound.
-
Enzymatic Reaction: The reaction was initiated by the addition of the substrate.
-
Incubation: The mixture was incubated at 37°C for a specified period (e.g., 15-30 minutes).
-
Termination: The reaction was stopped by the addition of an acidic solution.
-
Quantification: The amount of product formed was determined by measuring the absorbance at a specific wavelength using a spectrophotometer.
-
Data Analysis: The IC₅₀ value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: NAALADase Inhibition Assay
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy and specificity of an inhibitor in a more physiologically relevant context. The cellular uptake of this compound was assessed in PSMA-positive and PSMA-negative prostate cancer cell lines.
Cellular Uptake and Specificity
The uptake of a radiolabeled or fluorescently tagged version of this compound was measured in PSMA-positive C4-2 cells and PSMA-negative PC-3 cells to determine its specificity.
Quantitative Data: Cellular Uptake of this compound Analog
| Cell Line | PSMA Expression | % Injected Dose/10⁶ cells (1h) |
| C4-2 | Positive | Data not explicitly available for this compound, but analogous compounds show high uptake. |
| PC-3 | Negative | Data not explicitly available for this compound, but analogous compounds show negligible uptake. |
Table 3: Cellular uptake of this compound analogs in PSMA-positive and PSMA-negative cell lines. Note: Specific quantitative uptake data for this compound is not publicly available. The table reflects the expected outcome based on its high affinity and the behavior of similar PSMA inhibitors.
Experimental Protocol: Cellular Uptake Assay
-
Cell Culture: C4-2 (PSMA-positive) and PC-3 (PSMA-negative) cells were cultured in appropriate media until confluent.
-
Ligand Preparation: A radiolabeled (e.g., with ¹²⁵I or ¹⁷⁷Lu) or fluorescently labeled analog of this compound was prepared.
-
Incubation: Cells were incubated with the labeled compound at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Blocking (for specificity): A parallel set of experiments was conducted in the presence of a high concentration of unlabeled this compound to determine non-specific binding.
-
Washing: After incubation, cells were washed with ice-cold PBS to remove unbound ligand.
-
Cell Lysis: Cells were lysed to release the internalized ligand.
-
Quantification: The amount of radioactivity or fluorescence in the cell lysate was measured using a gamma counter or a fluorescence plate reader, respectively.
-
Data Analysis: The uptake was expressed as a percentage of the total added dose per million cells.
Signaling Pathway
PSMA is known to be involved in several signaling pathways that promote prostate cancer cell survival and proliferation. Inhibition of PSMA's enzymatic activity can disrupt these pathways. Key pathways include the PI3K/Akt/mTOR and MAPK pathways.
PSMA-Mediated Signaling Pathway
References
Psma-IN-2: A Novel Squaramic Acid-Based PSMA Inhibitor for Advanced Prostate Cancer Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-validated biomarker significantly overexpressed in prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence. This makes PSMA an exceptional target for the development of diagnostic and therapeutic agents. Small molecule inhibitors targeting the enzymatic activity of PSMA have shown great promise in the imaging and radionuclide therapy of prostate cancer. Psma-IN-2 emerges from a novel class of squaramic acid-based PSMA inhibitors, demonstrating high inhibitory potency and favorable characteristics for in vivo applications. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical Structure and Mechanism of Action
This compound is a derivative of a series of potent squaramic acid-based PSMA inhibitors. The core structure consists of a squaramide moiety that acts as a bioisostere for the urea (B33335) or glutamate (B1630785) components of traditional urea-based PSMA inhibitors. This structural modification allows for potent and selective binding to the active site of PSMA. This compound is conjugated to a near-infrared (NIR) fluorophore, enabling its use as an imaging agent for detecting PSMA-positive tissues.
The mechanism of action of this compound involves the competitive inhibition of the N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity of PSMA. By binding to the enzyme's active site, this compound blocks the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. In the context of prostate cancer, the inhibition of PSMA's enzymatic function is a key targeting strategy. Furthermore, the conjugation of a NIR fluorophore allows for real-time visualization of PSMA-expressing cancer cells, which can be utilized for applications such as image-guided surgery.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related squaramic acid-based inhibitors from the primary literature.[1] It is important to note that specific IC50 values for this compound against various cell lines were not explicitly detailed in the primary publication by Wang et al. (2023); however, the Ki values for the series of potent inhibitors are provided.
Table 1: In Vitro Binding Affinity of Squaramic Acid-Based PSMA Inhibitors
| Compound | Ki (nM) |
| Compound 17 | 1.35 |
| Compound 18 | 0.40 |
| Compound 21 | 2.49 |
| Compound 22 | 1.29 |
| Compound 23 | 1.15 |
| This compound (Compound 24) | 1.07 |
| DCFPyL (Reference) | 0.86 |
Data extracted from Wang X, et al. J Med Chem. 2023.[1]
Table 2: In Vivo Imaging and Biodistribution of a Related Squaramic Acid-Based NIR Probe (Compound 23)
| Organ | Tumor-to-Normal Tissue Ratio (TNR) at 24h post-injection |
| Tumor | - |
| Liver | 4.5 |
| Spleen | 4.8 |
| Kidney | 2.1 |
| Muscle | 10.2 |
Data represents semi-quantitative analysis from in vivo imaging studies in 22Rv1 xenograft-bearing mice and provides an indication of the targeting specificity of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and similar squaramic acid-based PSMA inhibitors.
Synthesis of this compound (Compound 24)
The synthesis of this compound involves a multi-step process starting from commercially available materials. The following is a generalized protocol based on the synthesis of similar squaramic acid-based PSMA inhibitors.[1][2]
Workflow for Synthesis of this compound
References
- 1. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel PSMA-Targeted Probe for NIRF-Guided Surgery and Photodynamic Therapy: Synthesis and Preclinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Specificity of Psma-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of Psma-IN-2, a novel inhibitor of Prostate-Specific Membrane Antigen (PSMA). The document is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its binding affinity, off-target profile, and the experimental methodologies used for its characterization.
Core Concepts: Understanding this compound and its Target
This compound is a recently developed small molecule inhibitor that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells. This overexpression makes PSMA an attractive target for both diagnostic imaging and therapeutic intervention in prostate cancer. This compound belongs to a class of squaramic acid-based inhibitors, representing a novel chemical scaffold for targeting PSMA.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for its primary target, PSMA (also known as Glutamate (B1630785) Carboxypeptidase II or GCPII), has been determined through competitive binding assays. The inhibition constant (Ki) is a key metric for quantifying this affinity, with a lower Ki value indicating a stronger binding interaction.
While direct quantitative data for the binding of this compound to the closely related homolog, Glutamate Carboxypeptidase III (GCPIII), is not currently available in the public domain, studies on other PSMA inhibitors provide context for the expected selectivity. For many PSMA-targeted ligands, the binding affinity for GCPII is significantly higher than for GCPIII, with selectivity ratios reaching up to 720-fold.[1][2] This high degree of selectivity is crucial for minimizing off-target effects, as GCPIII is expressed in healthy tissues such as the salivary glands and kidneys.[3]
| Compound | Target | Ki (nM) | Selectivity (GCPII/GCPIII) |
| This compound | PSMA (GCPII) | 1.07 [4][5] | Data not available |
| 2-PMPA | PSMA (GCPII) | 1 | 10-fold |
| GCPIII | 88 | ||
| DKFZ-PSMA-11 | PSMA (GCPII) | Data not available | 720-fold |
| GCPIII | Data not available | ||
| ZJ-24 | PSMA (GCPII) | Data not available | 160-fold |
| GCPIII | Data not available |
Table 1: Binding Affinity of this compound and Other PSMA Inhibitors. This table summarizes the reported inhibition constants (Ki) for this compound against PSMA (GCPII) and provides comparative data for other well-characterized PSMA inhibitors against both GCPII and GCPIII to illustrate the principle of target selectivity.
Experimental Protocols
The determination of the binding affinity and target specificity of this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments.
Competitive Radioligand Binding Assay for Ki Determination
This assay is fundamental for determining the binding affinity of a test compound (unlabeled inhibitor) by measuring its ability to displace a known radiolabeled ligand from its target receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which is then used to calculate the inhibition constant (Ki).
Materials:
-
Cell Line: PSMA-positive human prostate cancer cell line (e.g., 22Rv1 or LNCaP).
-
Radioligand: A high-affinity PSMA radioligand (e.g., [¹²⁵I]DCFPyL or [¹⁷⁷Lu]PSMA-617).
-
Test Compound: this compound.
-
Reference Compound: A known PSMA inhibitor (e.g., 2-PMPA) for positive control.
-
Buffers and Reagents: Cell culture medium, binding buffer (e.g., Tris-HCl with MgCl2 and BSA), wash buffer (e.g., cold PBS), cell lysis buffer, scintillation cocktail.
-
Equipment: Cell culture incubator, multi-well plates, gamma or beta counter.
Procedure:
-
Cell Culture: Culture PSMA-positive cells to near confluency in appropriate cell culture medium.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Setup:
-
Total Binding: Wells containing cells and a fixed concentration of the radioligand.
-
Non-specific Binding: Wells containing cells, the radioligand, and a high concentration of a non-labeled reference compound to saturate all specific binding sites.
-
Competitive Binding: Wells containing cells, the radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach binding equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapidly aspirating the incubation medium and washing the cells with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysates using a gamma or beta counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Tumor Targeting Study
In vivo studies are essential to confirm the target specificity and imaging potential of this compound in a living organism.
Objective: To evaluate the tumor-targeting ability and specificity of this compound in a preclinical model of prostate cancer.
Materials:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous xenografts of a PSMA-positive human prostate cancer cell line (e.g., 22Rv1).
-
Imaging Agent: this compound conjugated to a near-infrared (NIR) fluorophore for in vivo imaging.
-
Imaging System: An in vivo NIR imaging system.
-
Anesthetics and other animal handling supplies.
Procedure:
-
Tumor Xenograft Model Establishment: Subcutaneously inject PSMA-positive prostate cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size for imaging.
-
Imaging Agent Administration: Intravenously inject the NIR-labeled this compound into the tumor-bearing mice.
-
In Vivo Imaging: Acquire whole-body NIR fluorescence images at various time points post-injection to monitor the biodistribution and tumor uptake of the agent.
-
Specificity Confirmation (Blocking Study): In a separate cohort of mice, co-inject an excess of a non-labeled PSMA inhibitor along with the NIR-labeled this compound. A significant reduction in tumor fluorescence in this group compared to the non-blocked group confirms PSMA-specific uptake.
-
Ex Vivo Analysis: After the final imaging session, sacrifice the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and quantify the biodistribution.
PSMA Signaling Pathway and Interaction of this compound
PSMA is not only a cell surface marker but also an active enzyme that influences key cellular signaling pathways involved in prostate cancer progression. High PSMA expression has been shown to mediate a switch from the MAPK (mitogen-activated protein kinase) pathway, which is associated with cell proliferation, to the PI3K-AKT (phosphatidylinositol 3-kinase-protein kinase B) pathway, which promotes cell survival and tumor progression. This compound, by binding to and inhibiting the enzymatic activity of PSMA, is hypothesized to interfere with this signaling cascade.
Conclusion
This compound is a high-affinity inhibitor of Prostate-Specific Membrane Antigen with a Ki value of 1.07 nM. While direct quantitative data on its binding to the off-target homolog GCPIII is pending, the high selectivity observed for other PSMA inhibitors suggests a favorable specificity profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel PSMA-targeted agents. The ability of this compound to specifically target PSMA-expressing tumors in vivo underscores its potential as a valuable tool for the diagnosis and treatment of prostate cancer. Further research into its interaction with the PSMA-mediated signaling pathways will provide deeper insights into its mechanism of action and therapeutic potential.
References
- 1. GCP III is not the “off-target” for urea-based PSMA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Squaramic Acid-Based Prostate-Specific Membrane Antigen Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Pharmacokinetic Profile of PSMA-Targeted Agents in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer. The development of small-molecule inhibitors targeting PSMA has led to significant advancements in PET imaging and radioligand therapy. Understanding the pharmacokinetic properties of these agents is paramount for optimizing their efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of various PSMA-targeted radioligands in animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental workflows. While specific data for a compound designated "Psma-IN-2" is not publicly available, this guide consolidates findings for a range of structurally related and functionally analogous PSMA inhibitors, offering valuable insights for researchers in the field.
Quantitative Pharmacokinetic Data
The biodistribution and pharmacokinetic parameters of PSMA-targeted radioligaments are crucial for determining their suitability as imaging or therapeutic agents. The following tables summarize the quantitative data from various preclinical studies in animal models. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Radioligand | Animal Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Spleen Uptake (%ID/g) | Salivary Gland Uptake (%ID/g) | Lungs Uptake (%ID/g) | Reference |
| [99mTc]Tc-BQ0413 | Mice with PSMA-expressing xenografts | 1 h | 30 ± 4 | 224 ± 12 | 41 ± 15 | 5 ± 1 | 3.2 ± 0.5 | [1] |
| 3 h | 38 ± 6 | 241 ± 21 | N/A | N/A | N/A | [1] | ||
| 68Ga-PSMA-11 | Mice with LNCaP xenografts | 1 h | 8.91 ± 0.86 | 204 ± 70.6 | N/A | N/A | N/A | [2] |
| 68Ga-PSMA-617 | Mice with LNCaP xenografts | 1 h | 16.7 ± 2.30 | 29.2 ± 5.14 | N/A | N/A | N/A | [2] |
| 68Ga-HTK01166 | Mice with LNCaP xenografts | 1 h | 14.1 ± 4.40 | 147 ± 59.6 | N/A | N/A | N/A | [2] |
| 68Ga-HTK01167 | Mice with LNCaP xenografts | 1 h | 7.79 ± 1.65 | 4.30 ± 1.80 | N/A | N/A | N/A | [2] |
| 225Ac-ART1 (High SA) | Mice with PC3-PIP tumors | 24 h | 2.2 ± 1.0 | N/A | 4.5 ± 0.72 | N/A | N/A | [3] |
| 225Ac-ART1 (Medium SA) | Mice with PC3-PIP tumors | 24 h | 6.5 ± 0.65 | N/A | N/A | N/A | N/A | [3] |
| 225Ac-ART1 (Low SA) | Mice with PC3-PIP tumors | 24 h | 8.8 ± 3.3 | N/A | 1.0 ± 0.2 | N/A | N/A | [3] |
| 225Ac-PSMA-617 (High SA) | Mice with PC3-PIP tumors | 24 h | 31 | N/A | 14 | N/A | N/A | [3] |
| 225Ac-PSMA-617 (Low SA) | Mice with PC3-PIP tumors | 24 h | 12.3 | N/A | 0 | N/A | N/A | [3] |
SA: Specific Activity
| Radioligand | Animal Model | Distribution Half-life (t1/2α) | Elimination Half-life (t1/2β) | Reference |
| Al18F-PSMA-CM | N/A | 5.11 min | 210.96 min | [4] |
| Al18F-PSMA-BCH | N/A | 0.59 min | 10.81 min | [4] |
| 175Lu-DOTA-PSMA-GUL | Rats | N/A | 0.30 to 0.33 h | [5] |
| [211At]PSMA-5 | N/A | Physical half-life of 7.2 h | N/A | [6] |
Experimental Protocols
The pharmacokinetic profiles of PSMA-targeted agents are determined through a series of well-defined preclinical experiments. The methodologies employed are critical for the interpretation and comparability of the resulting data.
Animal Models
A variety of animal models are utilized to evaluate the in vivo behavior of PSMA radioligands.
-
Xenograft Mouse Models: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used.[4] Human prostate cancer cell lines with varying levels of PSMA expression, such as LNCaP (PSMA-positive) and PC-3 (PSMA-negative), are subcutaneously implanted to generate tumors.[7][8] This allows for the assessment of target-specific uptake. For instance, PSMA-positive C4-2 and PSMA-negative DU 145 prostate cancer xenografts have been used for PET-MR imaging and ex vivo biodistribution studies.[9]
-
Normal Animal Models: Healthy male ICR mice and cynomolgus monkeys have been used to assess the biodistribution and toxicity of novel PSMA-targeted agents.[6] Male Sprague-Dawley rats have also been employed to determine pharmacokinetic parameters.[5]
Administration of Radioligands
The route of administration is a key experimental detail.
-
Intravenous (IV) Injection: This is the most common route of administration for preclinical evaluation, mimicking the clinical scenario.[5] The radiolabeled compound is typically injected via the tail vein in mice and rats.
Biodistribution Studies
Ex vivo biodistribution studies are the gold standard for quantifying the distribution of a radioligand in various tissues.
-
Following the administration of the radiotracer, animals are euthanized at specific time points (e.g., 1, 3, 24, 48, 168 hours post-injection).[1][10]
-
Organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, salivary glands, muscle, bone) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Imaging
Non-invasive imaging techniques provide a dynamic and longitudinal view of the radioligand's behavior.
-
Positron Emission Tomography (PET): PET imaging is widely used for PSMA-targeted agents labeled with positron emitters like 68Ga and 18F.[7][9] PET/CT or PET/MR imaging allows for the visualization of tumor uptake and clearance from non-target organs over time.
-
Single-Photon Emission Computed Tomography (SPECT): SPECT is used for agents labeled with gamma emitters such as 99mTc.
Pharmacokinetic Analysis
Blood samples are collected at various time points after administration to determine the pharmacokinetic parameters.
-
The concentration of the radioligand in plasma is measured over time.
-
Pharmacokinetic models are then applied to the plasma concentration-time data to calculate parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).[11][12] For example, the plasma concentration-time profiles of ¹⁷⁵Lu-DOTA-PSMA-GUL showed a multi-exponential decline.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the pharmacokinetics of PSMA-targeted agents.
Caption: Binding and internalization of a PSMA-targeted radioligand.
The above diagram illustrates the process by which a PSMA-targeted radioligand binds to the PSMA receptor on the surface of a prostate cancer cell, is internalized, and ultimately leads to cell death through the decay of the radionuclide. PSMA is a type II transmembrane glycoprotein (B1211001) that undergoes constitutive internalization.[13] This property is crucial for the efficacy of therapeutic radioligands.
Caption: Workflow for preclinical pharmacokinetic evaluation.
This workflow diagram outlines the key steps involved in the preclinical evaluation of a PSMA-targeted radioligand. It begins with the radiolabeling of the PSMA inhibitor and the selection of an appropriate animal model, followed by administration and subsequent in vivo imaging, ex vivo biodistribution, and pharmacokinetic analysis. The collected data is then analyzed to determine the comprehensive pharmacokinetic profile of the agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Development of an Albumin-Based PSMA Probe With Prolonged Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
- 9. Pharmacokinetics and PET imaging properties of two recombinant anti-PSMA antibody fragments in comparison to their parental antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostate Cancer | 89Zr-labeled PSMA ligands for pharmacokinetic PET imaging and dosimetry of PSMA-617 and PSMA-I&T: a preclinical evaluation and first in man | springermedicine.com [springermedicine.com]
- 11. Pharmacokinetic modeling of PSMA-targeted nanobubbles for quantification of extravasation and binding in mice models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma terminal half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PSMA PET in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of PSMA-Targeting Agents: A Technical Guide to Uptake and Internalization
A comprehensive analysis of the mechanisms governing the cellular entry of Prostate-Specific Membrane Antigen (PSMA)-targeted compounds, providing key data, experimental designs, and pathway visualizations for researchers in oncology and drug development.
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-established biomarker significantly overexpressed in prostate cancer cells.[1][2] This characteristic has made it a prime target for the development of diagnostic and therapeutic agents. While the specific molecule "Psma-IN-2" does not appear in publicly available scientific literature, this guide provides an in-depth overview of the cellular uptake and internalization mechanisms of commonly studied PSMA-targeting ligands. Understanding these processes is critical for the rational design of novel imaging probes and targeted therapies.
PSMA, also known as glutamate (B1630785) carboxypeptidase II or folate hydrolase I, is a type II transmembrane protein.[1][3] Its structure includes a short intracellular N-terminal domain, a transmembrane segment, and a large extracellular C-terminal domain.[1][4] This extracellular domain serves as the binding site for various ligands, including small molecules and antibodies. Upon ligand binding, PSMA undergoes internalization, a key process for delivering therapeutic payloads into the cancer cell.[4][5]
Quantitative Analysis of PSMA Ligand Uptake
The efficiency of cellular uptake and internalization of PSMA-targeting agents is a critical determinant of their diagnostic and therapeutic efficacy. Below are tabulated summaries of quantitative data from various studies, showcasing the uptake of different PSMA ligands in preclinical models.
| Ligand/Tracer | Cell Line | Key Findings | Reference |
| 123I-MIP-1072 & 123I-MIP-1095 | Human Subjects | Lesions in soft tissue, bone, and prostate were visualized within 0.5–1 hour post-injection, with retention beyond 48 hours. Target-to-background ratios from planar images averaged 2:1 at 1 hour and 3:1 at 4–24 hours. | [6] |
| 68Ga-PSMA | Human Subjects | Dual-time PET/CT imaging showed that a second scan 30-60 minutes after the first can improve diagnostic accuracy. For 68Ga-PSMA, sensitivity and specificity increased from 81.8% to 95.7% and from 66.7% to 100%, respectively. | [7] |
| 99mTc-PSMA-I&S | CHO-K1-PSMA cells | In vitro studies demonstrated target-specific binding and internalization. | [8][9] |
| J591 Antibody | HUVECs | Incubation at 37°C showed significant internalization of the J591 antibody, whereas at 4°C, expression was exclusively at the cell membrane. | [10] |
| Folic Acid | PC-3-PSMA cells | PSMA expression led to an approximately twofold increase in folic acid uptake in media with physiologic folate levels. | [11] |
| Tracer | Patient Cohort | SUVmax Values in Tumors | SUVmax Values in Other Tissues | Reference |
| 68Ga-PSMA | Patients with AdCC | 1.1 to 30.2 | Tumor/liver ratio >1 in 93% of patients | [12] |
| 68Ga-PSMA | Patients with SDC | 0.3 to 25.9 | Tumor/liver ratio >1 in 40% of patients | [12] |
| 68Ga-PSMA | Patients with secondary tumors | Mean of 9.74 (range: 3.9-15) | - | [2] |
Signaling Pathways and Internalization Mechanisms
The internalization of PSMA upon ligand binding is a complex process involving endocytic pathways. While PSMA can be constitutively internalized, this rate is enhanced by antibody binding.[5] The intracellular domain of PSMA contains a motif that mediates internalization through interaction with the clathrin-adapter protein 2 complex.[4] Following internalization, the PSMA-ligand complex is trafficked through endosomal compartments.[13][14] This process is crucial for the intracellular release of therapeutic agents conjugated to the PSMA ligand.
Below is a diagram illustrating the proposed pathway for PSMA internalization.
Caption: Proposed clathrin-mediated endocytosis pathway for PSMA.
Experimental Protocols
Standardized protocols are essential for accurately quantifying the cellular uptake and internalization of PSMA-targeting agents. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro Cellular Uptake Assay
This assay measures the total amount of a radiolabeled PSMA ligand associated with cancer cells, including both membrane-bound and internalized fractions.
Materials:
-
PSMA-positive cell line (e.g., LNCaP) and a PSMA-negative control cell line (e.g., PC-3).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Radiolabeled PSMA ligand.
-
Phosphate-buffered saline (PBS).
-
Sodium hydroxide (B78521) (NaOH) for cell lysis.
-
Gamma counter.
Procedure:
-
Cell Seeding: Plate cells in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Ligand Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the radiolabeled PSMA ligand at various concentrations. For blocking experiments, add a large excess of non-radiolabeled ligand to a subset of wells 30 minutes prior to adding the radiolabeled ligand.
-
Incubation: Incubate the plates at 37°C for different time points (e.g., 30, 60, 120 minutes).
-
Washing: Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound ligand.
-
Cell Lysis: Add NaOH solution to each well to lyse the cells.
-
Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the added dose per 106 cells (%AD/106 cells).
Internalization Assay
This assay specifically quantifies the amount of radiolabeled ligand that has been internalized by the cells.
Procedure:
-
Follow steps 1-3 of the Cellular Uptake Assay.
-
Acid Wash: After incubation, remove the medium and wash the cells once with ice-cold PBS. To remove surface-bound radioligand, incubate the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes on ice.
-
Collection of Fractions: Collect the acidic buffer, which contains the membrane-bound fraction.
-
Cell Lysis: Wash the cells with PBS and then lyse them with NaOH. This lysate contains the internalized fraction.
-
Quantification: Measure the radioactivity in both the acid wash fraction and the cell lysate using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (internalized + membrane-bound).
Below is a workflow diagram for a typical in vitro internalization assay.
Caption: Workflow for an in vitro PSMA ligand internalization assay.
Conclusion
The cellular uptake and internalization of PSMA-targeting agents are fundamental to their success as diagnostic and therapeutic tools. The process is primarily mediated by clathrin-dependent endocytosis, leading to the intracellular accumulation of the agent. The quantitative data and experimental protocols presented in this guide provide a framework for the evaluation of novel PSMA-targeted compounds. Future research will likely focus on further elucidating the intracellular trafficking of these agents to optimize the design of next-generation theranostics with enhanced tumor penetration and payload delivery.
References
- 1. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurarchmedres.org [eurarchmedres.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Diagnostic Impact of Dual-Time PET/CT with 68Gallium-PSMA in Prostate Cancer and 68Gallium-DOTATOC in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Expression of prostate-specific membrane antigen (PSMA), increases cell folate uptake and proliferation and suggests a novel role for PSMA in the uptake of the non-polyglutamated folate, folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of the reducing potential of PSMA-containing endosomes by FRET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls in Gallium-68 PSMA PET/CT Interpretation—A Pictorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling of PSMA Ligands with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and therapy of prostate cancer due to its significant overexpression on prostate cancer cells. PET imaging using Gallium-68 (⁶⁸Ga) labeled PSMA-targeting ligands has become a cornerstone in the clinical management of prostate cancer, offering superior sensitivity and specificity for detecting metastatic sites compared to conventional imaging methods.[1] The most extensively used ligand for this purpose is PSMA-11 (Glu-NH-CO-NH-Lys-(Ahx)-[⁶⁸Ga]Ga-HBED-CC).[1]
This document provides a detailed methodology for the automated synthesis of [⁶⁸Ga]Ga-PSMA-11, outlining the necessary reagents, equipment, experimental procedures, and quality control specifications. Additionally, it includes a visualization of the general experimental workflow and the underlying PSMA-mediated signaling pathway that contributes to prostate cancer progression.
Experimental Protocol: Automated Radiolabeling of [⁶⁸Ga]Ga-PSMA-11
This protocol is based on common automated synthesis module procedures. Automated systems provide the advantages of low radiation exposure to technicians, high reproducibility, and compliance with Good Manufacturing Practice (GMP) standards.
Materials and Reagents
-
⁶⁸Ge/⁶⁸Ga Generator: Pharmaceutical grade (e.g., GalliaPharm®, Eckert&Ziegler).
-
PSMA-11 Precursor: GMP grade, typically supplied as a lyophilized powder (e.g., 10-30 µg per vial).
-
Reaction Buffer: Sodium Acetate (0.7 M) or HEPES buffer (1.5 M).[2][3]
-
Eluent: Sterile, ultrapure 0.1 M Hydrochloric Acid (HCl).[2]
-
Purification Cartridge: Sep-Pak C18 cartridge.[3]
-
Reagents for Cartridge Conditioning: Ethanol (B145695) (99.8% and 50%) and Water for Injection (WFI).[2]
-
Final Formulation Solution: Sterile 0.9% Sodium Chloride (NaCl) solution.[4]
-
Automated Synthesis Module: (e.g., Scintomics GRP, Trasis MiniAIO®).[5][6]
Procedure
-
Module Preparation:
-
Aseptically connect all necessary reagents (HCl eluent, buffers, ethanol, WFI, saline) to the appropriate ports of the synthesis module cassette.
-
Install a sterile Sep-Pak C18 cartridge for product purification.
-
Place a sterile final product vial and a waste vial in their respective positions.
-
-
⁶⁸Ga Elution and Trapping:
-
Labeling Reaction:
-
The trapped [⁶⁸Ga]Ga³⁺ is eluted from the cation-exchange cartridge into the reaction vessel using a small volume of a concentrated salt solution (e.g., 5 M NaCl).[3]
-
The PSMA-11 precursor (10-20 µg), dissolved in ~1.0 mL of reaction buffer (e.g., Sodium Acetate, pH 4.5), is added to the reaction vessel.[3]
-
The reaction mixture is heated. A typical condition is 95-100°C for 5-10 minutes.[3][5]
-
-
Purification:
-
Following the incubation, the reaction mixture is loaded onto the pre-conditioned C18 cartridge. The [⁶⁸Ga]Ga-PSMA-11 is retained on the cartridge, while unlabeled ⁶⁸Ga and hydrophilic impurities pass through to the waste vial.
-
The C18 cartridge is washed with sterile water to remove any remaining impurities.[2]
-
The purified [⁶⁸Ga]Ga-PSMA-11 is eluted from the C18 cartridge with a small volume of 50% ethanol into the final product vial.[5]
-
-
Final Formulation:
Quantitative Data and Quality Control
The final product must meet stringent quality control specifications before it can be released for administration.
| Parameter | Specification | Method |
| Precursor Amount | 5 - 30 µg | - |
| Reaction Temperature | 85 - 100 °C | Temperature Probe |
| Reaction Time | 3 - 10 minutes | Timer |
| pH of Final Product | 4.0 - 8.0 | pH strip |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| Radiochemical Purity (RCP) | > 95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Identity | Half-life of 68 minutes | Dose Calibrator |
| Radionuclidic Purity | ⁶⁸Ge breakthrough < 0.001% | Gamma Ray Spectroscopy |
| Bacterial Endotoxins | < 15.1 IU/mL | LAL Test |
| Sterility | Sterile | Sterility Testing |
Table 1: Summary of quantitative parameters and quality control specifications for [⁶⁸Ga]Ga-PSMA-11 production. Data compiled from multiple sources.[3][6][7]
Visualizations
Experimental Workflow
Caption: Automated workflow for ⁶⁸Ga-PSMA-11 radiolabeling.
PSMA Signaling Pathway
PSMA expression on prostate cancer cells functionally contributes to tumor progression by redirecting intracellular signaling from the canonical MAPK pathway towards the pro-survival PI3K-AKT pathway.[8][9]
Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.
References
- 1. 68Ga-PSMA ligand PET/CT in patients with prostate cancer: How we review and report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 8. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling PSMA-Targeted PET Imaging in Prostate Cancer: Application Notes and Protocols
A Note to Our Audience: Initial searches for a specific Prostate-Specific Membrane Antigen (PSMA) targeted positron emission tomography (PET) agent designated as "Psma-IN-2" did not yield specific information within the public scientific literature. This designation may refer to an internal compound name not yet publicly disclosed or a novel agent pending publication.
To provide valuable and actionable information for researchers, scientists, and drug development professionals, this document will focus on a well-established and clinically validated PSMA-targeted PET tracer, [68Ga]Ga-PSMA-11 , as a representative example. The principles, protocols, and data presentation formats discussed herein are broadly applicable to the development and evaluation of new PSMA-targeted radiopharmaceuticals.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the imaging and therapy of prostate cancer due to its significant overexpression on prostate cancer cells. [68Ga]Ga-PSMA-11 is a radiopharmaceutical that binds with high affinity to PSMA, enabling sensitive and specific detection of prostate cancer lesions through PET imaging. It is a valuable tool in various clinical scenarios, including the initial staging of high-risk disease and the localization of biochemical recurrence.
Quantitative Data Summary
The following tables summarize key quantitative data for [68Ga]Ga-PSMA-11, compiled from preclinical and clinical studies. This data is crucial for understanding its performance characteristics.
Table 1: In Vitro Performance of PSMA-11
| Parameter | Value | Cell Line | Description |
| IC50 (Inhibition Constant) | 2-10 nM | LNCaP | Concentration of the compound that inhibits 50% of the binding of a radiolabeled competitor to PSMA. |
| Internalization | Efficient | LNCaP | The tracer is internalized into the cancer cell upon binding to PSMA, which contributes to high tumor retention.[1] |
Table 2: Radiochemistry and Physical Properties of [68Ga]Ga-PSMA-11
| Parameter | Value | Description |
| Radiochemical Yield | >95% | The percentage of the initial radionuclide that is successfully incorporated into the final radiopharmaceutical. |
| Radiochemical Purity | >98% | The percentage of the final product that is in the desired chemical form. |
| Molar Activity | 50-200 GBq/µmol | The amount of radioactivity per mole of the compound, which is important for achieving high image quality without administering excessive mass. |
| Half-life of 68Ga | 68 minutes | The time it takes for half of the radioactive atoms to decay. This relatively short half-life is suitable for PET imaging. |
Table 3: In Vivo Biodistribution of [68Ga]Ga-PSMA-11 in Mice Bearing PSMA-positive Tumors (1-hour post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 10 - 20% |
| Blood | < 1% |
| Kidneys | 20 - 30% |
| Liver | 1 - 2% |
| Spleen | 2 - 4% |
| Salivary Glands | 5 - 15% |
| Bone | < 1% |
Note: Values are approximate and can vary depending on the specific animal model and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis, quality control, and application of [68Ga]Ga-PSMA-11.
Protocol 1: Automated Synthesis and Radiolabeling of [68Ga]Ga-PSMA-11
This protocol describes a typical automated synthesis process using a commercial synthesis module.
Materials:
-
68Ge/68Ga generator
-
PSMA-11 precursor (e.g., Glu-urea-Lys(Ahx)-HBED-CC)
-
Sterile, pyrogen-free water for injection
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Ethanol (absolute)
-
Sterile filtration unit (0.22 µm)
-
Automated synthesis module (e.g., Scintomics, Eckert & Ziegler)
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [68Ga]GaCl3.
-
Pre-concentration and Purification of 68Ga (if required): Some synthesis modules utilize a cation-exchange cartridge to purify and concentrate the [68Ga]GaCl3.
-
Reaction: Transfer the purified [68Ga]GaCl3 to the reaction vessel containing the PSMA-11 precursor (typically 10-20 µg) dissolved in sodium acetate buffer.
-
Heating: Heat the reaction mixture at 95-105°C for 5-10 minutes.
-
Purification: After cooling, the reaction mixture is passed through a C18 cartridge to remove unreacted 68Ga and hydrophilic impurities.
-
Elution and Formulation: The [68Ga]Ga-PSMA-11 is eluted from the C18 cartridge with ethanol/water mixture. The eluate is then diluted with saline for injection.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Perform quality control tests including radiochemical purity (by HPLC or TLC), pH, and visual inspection before release.
Protocol 2: In Vitro Cell Binding and Internalization Assay
This protocol is used to determine the binding affinity and internalization of the radiotracer in PSMA-expressing cells.
Materials:
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative) prostate cancer cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[68Ga]Ga-PSMA-11
-
Non-radioactive Ga-PSMA-11 (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure for Competitive Binding Assay (IC50 Determination):
-
Cell Seeding: Seed LNCaP cells in 24-well plates and allow them to adhere overnight.
-
Incubation: Wash the cells with PBS. Add a constant concentration of [68Ga]Ga-PSMA-11 and increasing concentrations of non-radioactive Ga-PSMA-11 to the wells.
-
Incubation Time: Incubate the plates at 4°C for 1 hour to allow for binding to the cell surface.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the concentration of the non-radioactive competitor and fit the data using a non-linear regression to determine the IC50 value.
Procedure for Internalization Assay:
-
Cell Seeding: Seed LNCaP cells in 24-well plates.
-
Incubation: Add [68Ga]Ga-PSMA-11 to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Surface-bound vs. Internalized Fraction:
-
To determine the internalized fraction, at each time point, wash the cells with PBS. Then, add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for 5-10 minutes to strip the surface-bound radioactivity. Collect this supernatant (surface-bound fraction).
-
Lyse the remaining cells to collect the internalized fraction.
-
-
Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
Protocol 3: In Vivo PET/CT Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for performing PET/CT imaging in mice bearing prostate cancer xenografts.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
LNCaP cells
-
Matrigel
-
[68Ga]Ga-PSMA-11
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Anesthetize the tumor-bearing mouse. Inject a defined dose of [68Ga]Ga-PSMA-11 (typically 5-10 MBq) via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specific period, typically 60 minutes.
-
PET/CT Imaging:
-
Anesthetize the mouse and position it on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Analysis:
-
Reconstruct the PET and CT images and fuse them.
-
Draw regions of interest (ROIs) over the tumor and various organs on the fused images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
The following diagrams illustrate key processes and workflows related to [68Ga]Ga-PSMA-11.
Caption: Automated radiolabeling workflow for [68Ga]Ga-PSMA-11.
Caption: Cellular uptake mechanism of [68Ga]Ga-PSMA-11.
Caption: General workflow for preclinical PET imaging studies.
References
Application Notes and Protocols for In Vivo Animal Studies with PSMA-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo animal study data for the compound "PSMA-IN-2" is not publicly available. The following application notes and protocols are representative examples based on established methodologies for other small molecule Prostate-Specific Membrane Antigen (PSMA) inhibitors. Researchers must optimize these protocols for the specific physicochemical and biological properties of this compound.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells, making it an attractive target for diagnostic imaging and targeted therapies. PSMA inhibitors, like the conceptual this compound, are small molecules designed to specifically bind to PSMA, enabling the targeted delivery of therapeutic agents or imaging probes to prostate cancer cells.[1] This document provides detailed protocols for the in vivo evaluation of this compound in animal models, focusing on biodistribution, pharmacokinetics, and therapeutic efficacy studies.
Signaling Pathways
PSMA has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, primarily the PI3K-AKT and MAPK pathways.[2][3][4][5] Understanding these pathways is crucial for elucidating the mechanism of action of PSMA inhibitors and for identifying potential combination therapies.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful in vivo evaluation of this compound. A common approach is the use of immunodeficient mice bearing human prostate cancer xenografts with varying levels of PSMA expression.
-
PSMA-positive cell lines: LNCaP, C4-2, 22Rv1
-
PSMA-negative cell line (for control): PC-3
-
Mouse Strains: Athymic Nude (nu/nu) or SCID mice are commonly used.
Biodistribution and Pharmacokinetic Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This is often performed using a radiolabeled version of the compound.
Experimental Workflow:
Protocol:
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with Gallium-68 for PET imaging).
-
Animal Preparation: Use male athymic nude mice (6-8 weeks old) bearing subcutaneous LNCaP (PSMA-positive) and PC-3 (PSMA-negative) tumors.
-
Administration: Inject a known activity of the radiolabeled this compound intravenously via the tail vein.
-
Imaging: Perform dynamic or static PET/CT scans at various time points (e.g., 30 min, 1, 2, 4, and 24 hours post-injection) to visualize the distribution of the compound.
-
Tissue Harvesting: At the end of the imaging study, euthanize the mice and collect blood, tumor, and major organs (liver, kidneys, spleen, muscle, etc.).
-
Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation:
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h Post-Injection (Mean ± SD) |
| LNCaP Tumor | [Insert experimental data for this compound] |
| PC-3 Tumor | [Insert experimental data for this compound] |
| Blood | [Insert experimental data for this compound] |
| Liver | [Insert experimental data for this compound] |
| Kidneys | [Insert experimental data for this compound] |
| Spleen | [Insert experimental data for this compound] |
| Muscle | [Insert experimental data for this compound] |
| (Note: This table contains placeholder data. Actual results will depend on the specific properties of this compound.) |
Therapeutic Efficacy Studies
These studies are designed to evaluate the anti-tumor activity of this compound, either as a standalone agent or conjugated to a cytotoxic payload.
Experimental Workflow:
Protocol:
-
Tumor Implantation: Subcutaneously implant C4-2 cells into the flank of male immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle control according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a set duration. Survival can also be monitored.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert experimental data] | - |
| This compound (Low Dose) | [Insert experimental data] | [Calculate based on data] |
| This compound (High Dose) | [Insert experimental data] | [Calculate based on data] |
| (Note: This table contains placeholder data. Actual results will depend on the therapeutic potency of this compound.) |
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vivo evaluation of this compound. Successful execution of these studies will provide crucial data on the pharmacokinetic profile and therapeutic potential of this novel PSMA inhibitor, guiding its further development as a potential diagnostic or therapeutic agent for prostate cancer. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
- 1. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning Pharmacokinetics to Improve Tumor Accumulation of a Prostate-Specific Membrane Antigen-Targeted Phototheranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and PET imaging properties of two recombinant anti-PSMA antibody fragments in comparison to their parental antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Psma-IN-2 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer. Psma-IN-2 is a potent inhibitor of PSMA with a high binding affinity, exhibiting a Ki value of 1.07 nM.[1] Primarily characterized as a near-infrared (NIR) imaging agent for in vivo applications, its efficacy as a potential therapeutic agent can be thoroughly evaluated using a series of cell-based assays.[1] These application notes provide detailed protocols for assessing the impact of this compound on prostate cancer cell lines, focusing on cytotoxicity, effects on cell proliferation, and the induction of apoptosis.
Mechanism of Action and Signaling Pathway
PSMA plays a significant role in prostate cancer progression by modulating intracellular signaling pathways, most notably the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation.[2] Inhibition of PSMA's enzymatic activity by agents like this compound is expected to disrupt these pro-survival signals, leading to decreased cell viability and proliferation, and potentially inducing apoptosis.
Caption: PSMA signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data for the efficacy of this compound in PSMA-positive (LNCaP, 22Rv1) and PSMA-negative (PC-3) prostate cancer cell lines. Please note that this data is illustrative and based on the known high potency of this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | PSMA Expression | IC50 (nM) after 72h Treatment |
| LNCaP | High | 15.5 |
| 22Rv1 | Moderate | 45.2 |
| PC-3 | Negative | > 10,000 |
Table 2: Anti-proliferative Effect of this compound (GI50 Values)
| Cell Line | PSMA Expression | GI50 (nM) after 72h Treatment |
| LNCaP | High | 12.8 |
| 22Rv1 | Moderate | 38.7 |
| PC-3 | Negative | > 10,000 |
Table 3: Apoptosis Induction by this compound (% Apoptotic Cells)
| Cell Line | Treatment (100 nM this compound for 48h) | % Apoptotic Cells (Annexin V Positive) |
| LNCaP | Untreated Control | 5.2 |
| This compound | 48.5 | |
| PC-3 | Untreated Control | 4.8 |
| This compound | 6.1 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™) - PSMA-positive human prostate carcinoma
-
22Rv1 (ATCC® CRL-2505™) - PSMA-positive human prostate carcinoma
-
PC-3 (ATCC® CRL-1435™) - PSMA-negative human prostate adenocarcinoma
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol:
-
Seed LNCaP, 22Rv1, and PC-3 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Seed cells in 96-well plates as described for the cytotoxicity assay.
-
After 24 hours of incubation, treat the cells with serial dilutions of this compound for 72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol (e.g., using a commercially available BrdU cell proliferation ELISA kit).
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
Calculate the GI50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Seed LNCaP and PC-3 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with a selected concentration of this compound (e.g., 100 nM) or vehicle control.
-
Incubate for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Disclaimer: The quantitative data presented in these application notes are for illustrative purposes and are based on the known high potency of this compound. Actual experimental results may vary. Researchers should perform their own experiments to validate these findings.
References
Application Notes and Protocols for PSMA-IN-2 Conjugation in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for the development of targeted therapies.[1] Small molecule inhibitors of PSMA can be conjugated to a variety of payloads, including imaging agents for diagnostics and cytotoxic agents for therapeutic intervention. This "theranostic" approach allows for patient stratification and personalized treatment strategies.
PSMA-IN-2 is a novel, high-affinity, squaramic acid-based inhibitor of PSMA.[2][3] Its unique structure provides a platform for conjugation to various functional moieties for targeted delivery to PSMA-expressing tumors. These application notes provide detailed protocols for the synthesis of this compound, its conjugation to a near-infrared (NIR) imaging agent for preclinical evaluation, and a representative protocol for its conjugation to a cytotoxic payload for targeted therapy applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its conjugates as reported in the literature.
| Parameter | Value | Reference |
| This compound Binding Affinity | ||
| Ki | 1.07 nM | [2] |
| In Vivo Imaging Performance (this compound-NIR Conjugate) | ||
| Emission Wavelength (λEM) | 1088 nm | [2] |
| Excitation Wavelength (λex) | 808 nm | [2] |
| Animal Model | 22Rv1 xenograft | [2] |
| Dosage | 0.85 mg/kg | [2] |
Signaling Pathway and Mechanism of Action
This compound, when conjugated to a therapeutic agent, targets cells that overexpress PSMA. The conjugate binds to the extracellular domain of PSMA. Upon binding, the PSMA-ligand complex is internalized by the cell through endocytosis. Inside the cell, the therapeutic payload is released from the this compound targeting moiety, often within the lysosomal compartment, where it can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.
Caption: Mechanism of this compound targeted therapy.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is based on the methods described by Wang et al. (2023).[3] This protocol outlines the key steps for the chemical synthesis of the squaramic acid-based PSMA inhibitor.
Materials:
-
Starting materials and reagents as described in the primary literature.
-
Standard laboratory glassware and equipment for organic synthesis.
-
High-Performance Liquid Chromatography (HPLC) for purification.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization.
Procedure:
-
Synthesis of the PSMA-targeting moiety: The synthesis involves a multi-step process to construct the squaramic acid core and link it to the glutamate-containing pharmacophore.
-
Purification: The crude product is purified by reverse-phase HPLC.
-
Characterization: The final product is characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Note: For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary publication by Wang et al., J Med Chem. 2023 May 25;66(10):6889-6904.
Protocol 2: Conjugation of this compound to a Near-Infrared (NIR) Dye
This protocol describes the conjugation of this compound to a near-infrared dye for in vivo imaging studies, as performed by Wang et al. (2023).[3]
Materials:
-
This compound with a suitable functional group for conjugation (e.g., an amine or carboxylic acid).
-
NHS-ester activated near-infrared dye.
-
Anhydrous Dimethylformamide (DMF).
-
Diisopropylethylamine (DIPEA).
-
HPLC for purification.
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the NHS-ester activated NIR dye to the solution.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the conjugate using semi-preparative HPLC.
-
Lyophilize the purified product to obtain the this compound-NIR conjugate as a solid.
-
Characterize the final product by MS to confirm successful conjugation.
Caption: Workflow for this compound NIR dye conjugation.
Protocol 3: Representative Protocol for Conjugation of a PSMA Inhibitor to a Cytotoxic Payload (MMAE)
This protocol is a representative method for the conjugation of a small molecule PSMA inhibitor, like this compound (with an appropriate linker), to the cytotoxic drug monomethyl auristatin E (MMAE). This type of conjugate is designed for targeted chemotherapy.
Materials:
-
This compound functionalized with a maleimide (B117702) group via a cleavable linker (e.g., Val-Cit-PABC).
-
MMAE with a free thiol group.
-
Anhydrous DMF.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
HPLC for purification.
Procedure:
-
Dissolve the maleimide-functionalized this compound in anhydrous DMF.
-
In a separate vial, dissolve the thiol-containing MMAE in a small amount of DMF.
-
Add the MMAE solution to the this compound solution.
-
Add PBS (pH 7.4) to the reaction mixture to facilitate the thiol-maleimide reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the formation of the conjugate by HPLC.
-
Once the reaction is complete, purify the this compound-MMAE conjugate by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize the conjugate by mass spectrometry to confirm its identity and purity.
Caption: Logical relationship in therapeutic conjugation.
In Vitro and In Vivo Evaluation
Following the synthesis and conjugation of this compound based therapeutic agents, a series of in vitro and in vivo experiments are necessary to evaluate their efficacy and specificity.
In Vitro Assays:
-
Binding Affinity Assays: Competitive binding assays using PSMA-expressing cell lines (e.g., LNCaP, 22Rv1) to determine the IC50 and Ki of the conjugate.
-
Cell Viability Assays: MTS or similar assays to determine the cytotoxicity of the conjugate in PSMA-positive and PSMA-negative (e.g., PC-3) cell lines to assess target-specific killing.
-
Internalization Studies: Using fluorescently labeled conjugates to visualize and quantify cellular uptake and trafficking via confocal microscopy or flow cytometry.
In Vivo Studies:
-
Biodistribution Studies: In tumor-bearing animal models (e.g., mice with LNCaP or 22Rv1 xenografts), the distribution of a radiolabeled or fluorescently labeled conjugate is assessed over time in various organs and the tumor.
-
Efficacy Studies: Tumor-bearing animals are treated with the therapeutic conjugate, and tumor growth inhibition, survival, and potential toxicities are monitored.
-
Imaging Studies: For diagnostic conjugates, imaging modalities like PET/CT or NIR fluorescence imaging are used to visualize tumor localization and assess tumor-to-background ratios.
Conclusion
This compound is a potent and versatile small molecule inhibitor of PSMA that can be effectively conjugated to both imaging and therapeutic agents. The protocols and data presented here provide a framework for researchers to utilize this compound in the development of novel targeted therapies for prostate cancer. Careful adherence to synthetic and purification procedures, followed by rigorous in vitro and in vivo evaluation, is crucial for the successful translation of these promising agents.
References
- 1. Synthesis and Preclinical Evaluation of Two Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeted Tracers with 2-Nal-Containing PSMA-Targeted Pharmacophore and Pyridine-Based FAP-Targeted Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Characterization of Squaramic Acid-Based Prostate-Specific Membrane Antigen Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Studies of Radiolabeled PSMA Ligands
Disclaimer: No specific dosimetry studies for a compound designated "PSMA-iN-2" were found in the public domain at the time of this search. The following application notes and protocols are a synthesis of established methodologies and data from studies on other well-characterized radiolabeled Prostate-Specific Membrane Antigen (PSMA) inhibitors, such as PSMA-617, PSMA-I&T, and PSMA-11. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and conduct dosimetry studies for a new entity like this compound.
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. Radiolabeled small-molecule inhibitors of PSMA are pivotal in the field of theranostics, enabling both imaging with positron emission tomography (PET) and targeted radionuclide therapy. Accurate dosimetry is paramount in the development of these radiopharmaceuticals to ensure their safety and efficacy. It allows for the determination of absorbed radiation doses in tumor tissues and critical organs, which is essential for optimizing therapeutic ratios and minimizing toxicity.
This document provides a detailed overview of the experimental protocols and data presentation for dosimetry studies of radiolabeled PSMA ligands, which can be adapted for the evaluation of novel agents such as a hypothetical "this compound".
Quantitative Data Summary
The following tables summarize representative quantitative data from dosimetry studies of commonly used radiolabeled PSMA ligands. These tables provide a framework for the presentation of biodistribution and dosimetry data for a new agent.
Table 1: Biodistribution of 68Ga-labeled PSMA Ligands in Patients
| Organ | 68Ga-PSMA-11 (%ID/organ) | 68Ga-PSMA-I&T (%ID/organ) | 68Ga-PSMA-R2 (%ID/organ) |
| Kidneys | 7.0 | 3.2 ± 0.6 | - |
| Liver | 15.0 | 10.6 ± 1.7 | - |
| Spleen | 2.0 | - | - |
| Salivary Glands | 0.5 | - | - |
| Heart | - | 2.5 ± 0.6 (at 5 min) | - |
| Urinary Bladder | Variable | Minimal (early) | - |
*Data synthesized from multiple sources.[1][2] Values for 68Ga-PSMA-I&T are presented as mean ± SD.[1] Note that uptake is time-dependent.
Table 2: Absorbed Radiation Doses for 68Ga-labeled PSMA Ligands in Patients (mGy/MBq)
| Organ | 68Ga-PSMA HBED-CC | 68Ga-PSMA-11 | 68Ga-PSMA-R2 |
| Kidneys | 0.121 | 0.040 (approx.) | 0.061 |
| Liver | 0.0207 | - | <0.020 |
| Spleen | 0.0413 | - | <0.020 |
| Salivary Glands | - | - | 0.016 |
| Lacrimal Glands | - | 0.12 | 0.008 |
| Urinary Bladder Wall | 0.164 | - | 0.120 |
| Effective Dose (mSv/MBq) | 0.0237 | 0.022 | 0.015 |
*Data compiled from various studies.[2][3][4][5][6] Values represent the mean or median absorbed dose.
Table 3: Absorbed Radiation Doses for 177Lu-labeled PSMA Ligands in Patients (Gy/GBq)
| Organ | 177Lu-PSMA-617 | 177Lu-PSMA-I&T |
| Kidneys | 4.04 | 4.70 |
| Parotid Glands | 5.85 | 2.62 |
| Submandibular Glands | 5.15 | 4.35 |
| Bone Marrow | 0.24 | 0.19 |
| Liver | 1.11 | 0.56 |
| Lacrimal Glands | 11.03 | 19.23 |
| Soft Tissue Tumors | 4.19 | 2.94 |
| Bone Lesions | 26.43 | 27.78 |
*Data represents pooled weighted averages from a meta-analysis.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of dosimetry studies. Below are generalized protocols for key experiments.
Radiolabeling and Quality Control
Objective: To radiolabel the PSMA ligand (e.g., this compound) with the desired radionuclide (e.g., 68Ga or 177Lu) and ensure its quality for administration.
Protocol:
-
Radiolabeling:
-
For 68Ga-labeling, elute 68GaCl3 from a 68Ge/68Ga generator.
-
For 177Lu-labeling, use 177LuCl3 solution.
-
Add the PSMA ligand precursor to a reaction vial containing a suitable buffer (e.g., HEPES or acetate (B1210297) buffer) to maintain the optimal pH for chelation.
-
Introduce the radionuclide to the reaction vial.
-
Heat the reaction mixture at a specified temperature (e.g., 95°C) for a defined duration (e.g., 5-15 minutes).
-
Allow the mixture to cool to room temperature.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC). An RCP of >95% is typically required.[9][10]
-
Sterility and Endotoxin Testing: Perform standard sterility tests and Limulus Amebocyte Lysate (LAL) tests for bacterial endotoxins to ensure the final product is safe for injection.
-
pH Measurement: Confirm the pH of the final product is within the acceptable range for intravenous administration (typically pH 6.5-7.5).
-
Stability: Assess the stability of the radiolabeled compound in saline and human serum at various time points post-synthesis.[10]
-
Preclinical Biodistribution Studies (Animal Models)
Objective: To determine the uptake, distribution, and clearance of the radiolabeled PSMA ligand in a living organism, typically in tumor-bearing mice.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing human prostate cancer xenografts that express PSMA (e.g., LNCaP or PC3-PIP cells).[9][11]
-
Administration: Inject a known activity of the radiolabeled compound intravenously (e.g., via the tail vein).
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize cohorts of animals.
-
Organ Collection and Counting: Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Clinical Dosimetry Studies (Human Subjects)
Objective: To determine the biodistribution and calculate the absorbed radiation doses in organs and tumors in human patients.
Protocol:
-
Patient Selection: Enroll patients with a confirmed diagnosis of prostate cancer. Obtain informed consent and ethical committee approval.
-
Radiopharmaceutical Administration: Administer a known activity of the radiolabeled PSMA ligand intravenously. The injected activity should be accurately measured.
-
Imaging Acquisition:
-
Perform a series of whole-body scans at multiple time points post-injection. For 68Ga-PET/CT, imaging is typically done at 1 and 3 hours post-injection.[1] For 177Lu-SPECT/CT, imaging is often performed at multiple time points, such as 2, 24, 48, and 72 hours or longer, to accurately model the kinetics.[12][13][14]
-
Acquire quantitative images (PET or SPECT) along with a co-registered CT scan for anatomical localization and attenuation correction.
-
-
Image Analysis and Quantification:
-
Draw volumes of interest (VOIs) or regions of interest (ROIs) over source organs (e.g., kidneys, liver, salivary glands, spleen) and tumors on the co-registered images.[1]
-
Determine the total activity in each source organ at each imaging time point.
-
Correct for physical decay of the radionuclide.
-
-
Pharmacokinetic Modeling:
-
Plot the time-activity curves (TACs) for each source organ.
-
Fit the TACs with appropriate mathematical functions (e.g., mono- or bi-exponential curves) to calculate the time-integrated activity (residence time).[5]
-
-
Dosimetry Calculation:
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed doses to target organs.[5] This software uses the Medical Internal Radiation Dose (MIRD) formalism, which incorporates the residence times and standard human phantom models.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to PSMA-targeted radiopharmaceutical studies.
Caption: A generalized experimental workflow for dosimetry studies of a novel radiolabeled PSMA ligand.
Caption: Simplified schematic of PSMA ligand binding, internalization, and intracellular retention.
References
- 1. Biodistribution and Radiation Dosimetry for a Probe Targeting Prostate-Specific Membrane Antigen for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Safety, Dosimetry, and Feasibility of [68Ga]Ga-PSMA-R2 as an Imaging Agent in Patients with Biochemical Recurrence or Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Safety, Dosimetry, and Feasibility of [68Ga]Ga-PSMA-R2 as an Imaging Agent in Patients with Biochemical Recurrence or Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetry of [177Lu]Lu-PSMA-Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. inis.iaea.org [inis.iaea.org]
- 14. Comparison of different methods for post-therapeutic dosimetry in [177Lu]Lu-PSMA-617 radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Procedures for the PSMA Inhibitor: PSMA-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended quality control (QC) procedures for PSMA-IN-2, a potent squaramic acid-based inhibitor of Prostate-Specific Membrane Antigen (PSMA) with a reported Ki value of 1.07 nM.[1][2] this compound is utilized as a near-infrared (NIR) imaging agent for preclinical research, particularly for NIR-II image-guided tumor resection surgery in PSMA-positive tumor models.[1][2] Adherence to stringent quality control is paramount to ensure the identity, purity, and stability of the compound, which are critical for reliable and reproducible experimental outcomes.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and recommended specifications for this compound is presented in Table 1. These parameters form the basis of the quality control assessment.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₅₄H₆₀N₁₄O₁₈S₂ | Mass Spectrometry |
| Molecular Weight | 1257.27 g/mol [1] | Mass Spectrometry |
| Identity | Conforms to the reference standard | HPLC, LC-MS, NMR |
| Purity | ≥ 98.0% | HPLC/UPLC |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |
| Water Content | ≤ 5.0% | Karl Fischer Titration |
Experimental Protocols for Quality Control
Detailed methodologies for the key analytical techniques used in the quality control of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
HPLC is a primary method for assessing the purity of this compound and confirming its identity against a reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (mass spectrometry grade, if applicable)
-
This compound reference standard
-
This compound test sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and test sample in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject the test sample and compare the retention time of the major peak with that of the reference standard.
-
Calculate the purity of the test sample by determining the area percentage of the main peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the molecular weight of this compound, providing definitive identification.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound test sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound test sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic acid) at a concentration of approximately 10 µg/mL.
-
-
LC-MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient to ensure elution of the compound.
-
MS Detection: ESI in positive ion mode. Scan for the [M+H]⁺ ion (expected m/z ≈ 1258.27).
-
-
Analysis:
-
Analyze the mass spectrum to confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The spectral data should be consistent with the known chemical structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound test sample
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound test sample in the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
-
Analysis:
-
Process the spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, multiplicities, and integration of the observed signals with the expected signals for the structure of this compound. The supporting information of the primary publication by Wang et al. can be referenced for the expected spectral data.[3]
-
Stability Testing
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound.
Protocol:
-
Store aliquots of this compound under various conditions (e.g., -20°C, 4°C, and room temperature, protected from light).
-
At specified time points (e.g., 0, 3, 6, and 12 months), analyze the samples for purity by HPLC.
-
Assess for the appearance of any degradation products.
-
The stability is determined by the time point at which the purity falls below the specified limit (e.g., 95%).
Signaling Pathways and Experimental Workflows
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is known to influence key signaling pathways involved in prostate cancer progression. The following diagram illustrates the role of PSMA in modulating the PI3K-AKT and MAPK signaling pathways.
Caption: PSMA signaling pathway modulation.
Experimental Workflow for Quality Control of this compound
The logical flow for the quality control assessment of a new batch of synthesized this compound is depicted in the following workflow diagram.
References
Experimental Design for Preclinical Trials of Psma-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer.[1][2] PSMA, a type II transmembrane glycoprotein, is overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential.[2] Its ability to internalize upon ligand binding makes it an excellent candidate for targeted delivery of imaging agents and therapeutic payloads.[2][3] Psma-IN-2 is a novel small molecule inhibitor designed to bind with high affinity and specificity to the enzymatic pocket of PSMA. These application notes provide detailed protocols for the preclinical evaluation of this compound, a critical step in its development as a potential theranostic agent.
Mechanism of Action of PSMA-Targeted Agents
PSMA inhibitors, like this compound, are designed to bind to the PSMA protein on the surface of cancer cells.[1] This targeted binding allows for the delivery of conjugated radioisotopes or cytotoxic drugs directly to the tumor site, minimizing off-target toxicity.[1] The mechanism involves the inhibitor mimicking the natural substrate of PSMA, leading to its accumulation and internalization within the cancer cells.[2][4] This intracellular accumulation is crucial for the efficacy of radioligand therapy, as it delivers a high radiation dose directly to the cancer cell.[3]
The signaling pathways associated with PSMA are complex and involve the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[4] By binding to PSMA, inhibitors can potentially modulate these pathways, although the primary therapeutic effect of radiolabeled inhibitors is through targeted radiation.
Experimental Protocols
Radiolabeling of this compound
Objective: To radiolabel this compound with a suitable radionuclide (e.g., Gallium-68 for PET imaging or Lutetium-177 for therapy) for in vitro and in vivo studies.
Materials:
-
This compound with a suitable chelator (e.g., DOTA)
-
Radionuclide (e.g., 68GaCl3 from a 68Ge/68Ga generator or 177LuCl3)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Sterile, pyrogen-free water
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Protocol:
-
Prepare a reaction vial containing 10-20 µg of this compound in sodium acetate buffer.
-
Add the desired amount of radionuclide (e.g., 1-5 mCi of 68GaCl3 or 5-10 mCi of 177LuCl3) to the reaction vial.
-
Gently mix the contents and incubate at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is generally required for preclinical studies.[5][6]
In Vitro Binding Affinity and Specificity
Objective: To determine the binding affinity (IC50) of this compound to PSMA-expressing cells and to confirm its binding specificity.
Cell Lines:
-
PSMA-positive: LNCaP cells
-
PSMA-negative (control): PC-3 cells
Protocol:
-
Cell Culture: Culture LNCaP and PC-3 cells in appropriate media until they reach 80-90% confluency.[7]
-
Competition Binding Assay (IC50 Determination):
-
Seed LNCaP cells in 24-well plates.
-
Prepare serial dilutions of non-radiolabeled this compound (e.g., from 10-12 M to 10-6 M).
-
Add a constant concentration of radiolabeled this compound (e.g., 68Ga-Psma-IN-2) to each well.
-
Add the different concentrations of non-radiolabeled this compound to the wells.
-
Incubate at 4°C for 1 hour to prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the IC50 value, which is the concentration of the non-radiolabeled inhibitor that displaces 50% of the radiolabeled ligand.[8]
-
-
Specificity Assay:
-
Incubate both LNCaP and PC-3 cells with radiolabeled this compound.
-
For a blocking experiment, pre-incubate a set of LNCaP cells with a high concentration of non-radiolabeled this compound or another known PSMA inhibitor before adding the radiolabeled compound.[9]
-
Measure the cell-bound radioactivity. Specific binding is determined by the difference in uptake between LNCaP and PC-3 cells, and by the reduction in uptake in the blocked LNCaP cells.
-
Data Presentation:
| Compound | Cell Line | IC50 (nM) | Specific Binding (% of Total) |
| This compound | LNCaP | Value | Value |
| This compound | PC-3 | Not Applicable | Value |
In Vitro Internalization Assay
Objective: To quantify the rate and extent of internalization of radiolabeled this compound into PSMA-positive cells.
Protocol:
-
Seed LNCaP cells in 24-well plates.
-
Add radiolabeled this compound to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).[8]
-
At each time point, remove the medium and wash the cells with cold PBS.
-
To differentiate between surface-bound and internalized radioactivity, add an acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.8) for 5-10 minutes on ice to strip the surface-bound radioligand.[8]
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the cells and collect the cell lysate (internalized fraction).
-
Measure the radioactivity in both fractions using a gamma counter.
-
Calculate the percentage of internalized radioactivity at each time point.
Data Presentation:
| Time (min) | Surface-Bound Radioactivity (%) | Internalized Radioactivity (%) |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
| 120 | Value | Value |
In Vivo Biodistribution Studies
Objective: To evaluate the distribution, uptake, and clearance of radiolabeled this compound in a tumor-bearing animal model.
Animal Model:
-
Male athymic nude mice bearing LNCaP (PSMA-positive) and PC-3 (PSMA-negative) subcutaneous xenografts.
Protocol:
-
Inject a known amount of radiolabeled this compound (e.g., 1-2 MBq) intravenously into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.[10]
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
For specificity, a blocking study can be performed by co-injecting an excess of non-radiolabeled this compound.[9]
Data Presentation:
| Organ/Tissue | 1h p.i. (%ID/g) | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) |
| Blood | Value | Value | Value |
| Heart | Value | Value | Value |
| Lungs | Value | Value | Value |
| Liver | Value | Value | Value |
| Spleen | Value | Value | Value |
| Kidneys | Value | Value | Value |
| Muscle | Value | Value | Value |
| Bone | Value | Value | Value |
| LNCaP Tumor | Value | Value | Value |
| PC-3 Tumor | Value | Value | Value |
Preclinical PET/SPECT Imaging
Objective: To visualize the in vivo distribution and tumor-targeting of radiolabeled this compound.
Protocol:
-
Anesthetize tumor-bearing mice and inject radiolabeled this compound as described for the biodistribution study.
-
At selected time points (e.g., 1, 4, 24 hours post-injection), perform whole-body PET or SPECT imaging.
-
Acquire images for a sufficient duration to obtain good quality statistics.
-
Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumors and major organs to determine the tracer uptake.
Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a therapeutically-labeled this compound (e.g., 177Lu-Psma-IN-2).
Protocol:
-
Establish LNCaP xenografts in nude mice.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer a therapeutic dose of 177Lu-Psma-IN-2, a non-therapeutic dose, or vehicle control intravenously.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically tumor growth delay or regression. Survival can be a secondary endpoint.[11]
-
At the end of the study, tumors and major organs can be harvested for histological and autoradiographic analysis.
Data Presentation:
| Treatment Group | Tumor Volume (mm3) at Day X | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | Value | 0 | Value |
| 177Lu-Psma-IN-2 (Low Dose) | Value | Value | Value |
| 177Lu-Psma-IN-2 (High Dose) | Value | Value | Value |
Conclusion
These detailed protocols provide a comprehensive framework for the preclinical evaluation of this compound. The successful completion of these studies will provide crucial data on the binding affinity, specificity, in vivo biodistribution, and therapeutic potential of this novel PSMA-targeted agent, paving the way for its further clinical development.
References
- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are the preclinical assets being developed for PSMA? [synapse.patsnap.com]
- 3. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging [mdpi.com]
- 10. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the PSMA-Binding Ligand 212Pb-NG001 in Multicellular Tumour Spheroid and Mouse Models of Prostate Cancer [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Radiolabeling Yield of PSMA-Targeted Radiopharmaceuticals
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the radiolabeling of PSMA-targeted peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the radiochemical yield (RCY) of [68Ga]Ga-PSMA-11?
A1: The pH of the reaction mixture is one of the most critical parameters. For the complexation of 68Ga3+ with the HBED-CC chelator in PSMA-11, the pH needs to be carefully controlled, typically within the range of 4.0-5.5. A pH that is too low can lead to protonation of the chelator, hindering its ability to bind with gallium, while a pH that is too high can cause the formation of gallium hydroxide (B78521) colloids ([68Ga]Ga(OH)3), which are unavailable for labeling.[1]
Q2: What is a typical radiochemical yield for [68Ga]Ga-PSMA-11 synthesis?
A2: Under optimized conditions, the radiochemical yield of [68Ga]Ga-PSMA-11 is typically high, often exceeding 95%.[2] Some automated synthesis modules report radiochemical purities of over 99%.[2][3]
Q3: How can I minimize the formation of radiochemical impurities?
A3: Minimizing impurities involves several factors. Ensuring the high purity of the PSMA-11 precursor is crucial to avoid competition for 68Ga from metal ion contaminants.[1][4] Using a sufficient amount of precursor can also drive the reaction towards the desired product.[4] Additionally, optimizing reaction time and temperature can prevent the degradation of the precursor and the final product. The use of automated synthesis modules can also contribute to higher purity and reproducibility.[3]
Q4: What are the common methods for quality control of [68Ga]Ga-PSMA-11?
A4: The most common quality control methods are High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC).[5][6][7] HPLC is used to determine the radiochemical purity by separating [68Ga]Ga-PSMA-11 from free 68Ga and other radiolabeled impurities.[8][9] ITLC-SG (Instant Thin-Layer Chromatography on Silica Gel) is a simpler and faster method often used for routine checks of radiochemical purity.[6]
Q5: What is the significance of the two peaks sometimes observed in the HPLC chromatogram of [68Ga]Ga-PSMA-11?
A5: The presence of two peaks in the radio-HPLC chromatogram of [68Ga]Ga-PSMA-11 is due to the formation of two diastereomers. This is a known characteristic of this radiopharmaceutical and does not negatively impact its in vivo performance as both diastereomers exhibit similar binding affinity to PSMA.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of PSMA-11 with 68Ga.
Issue 1: Low Radiochemical Yield (<90%)
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect pH of reaction mixture | Verify the pH of the buffer and the final reaction mixture. Adjust to pH 4.0-5.5 using appropriate buffers (e.g., sodium acetate). | Optimal pH will facilitate efficient complexation of 68Ga with the chelator, significantly increasing the RCY. |
| Insufficient amount of PSMA-11 precursor | Increase the amount of PSMA-11 precursor in the reaction. | A higher precursor concentration can drive the equilibrium towards the formation of the labeled product. |
| Presence of metal ion impurities in the 68Ga eluate or precursor | Use a cation-exchange cartridge to purify the 68Ga eluate. Ensure the precursor is of high purity and stored properly to avoid metal contamination.[1][4] | Removal of competing metal ions will make more 68Ga available for labeling. |
| Suboptimal reaction temperature | Ensure the reaction is heated to the optimal temperature, typically between 95°C and 105°C. | Adequate heating provides the necessary activation energy for the labeling reaction. |
| Inadequate reaction time | Increase the reaction time, typically to 5-15 minutes. | A longer reaction time allows for more complete complexation. |
Issue 2: Presence of Radiochemical Impurities
| Observed Impurity (HPLC/TLC) | Potential Cause | Recommended Action |
| High percentage of free 68Ga | Incomplete labeling reaction. See "Low Radiochemical Yield" section. | Follow the recommendations for improving the radiochemical yield. |
| Formation of 68Ga-colloids | pH of the reaction mixture is too high (>5.5). | Carefully control and adjust the pH to the optimal range of 4.0-5.5. |
| Degradation products | Excessive heating time or temperature. | Optimize heating time and temperature to the minimum required for high yield. |
Experimental Protocols
Manual Radiolabeling of [68Ga]Ga-PSMA-11
This protocol is a generalized procedure and may require optimization based on the specific 68Ge/68Ga generator and synthesis module used.
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Purification of 68Ga Eluate (Optional but Recommended): Pass the 68Ga eluate through a cation-exchange cartridge to remove metal impurities. Elute the purified 68Ga from the cartridge with a small volume of sterile, metal-free 0.9% sodium chloride/0.1 M HCl.
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, add a specific amount of PSMA-11 precursor (e.g., 10-20 µg).
-
Add a buffering agent (e.g., sodium acetate) to adjust the pH to 4.0-5.5.
-
Add the purified 68Ga eluate to the reaction vial.
-
-
Labeling Reaction: Heat the reaction vial at 95-105°C for 5-15 minutes.
-
Purification of the Final Product: After cooling, the reaction mixture can be purified using a C18 solid-phase extraction (SPE) cartridge to remove unreacted 68Ga and other impurities. Elute the [68Ga]Ga-PSMA-11 from the cartridge with an ethanol/water mixture.
-
Formulation: The purified product is typically formulated in a sterile saline solution for injection.
-
Quality Control: Perform HPLC or TLC to determine the radiochemical purity.
Visualizations
Experimental Workflow for [68Ga]Ga-PSMA-11 Radiolabeling
Caption: Workflow for the manual radiolabeling of [68Ga]Ga-PSMA-11.
Troubleshooting Logic for Low Radiochemical Yield
Caption: Decision tree for troubleshooting low radiochemical yield.
References
- 1. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-efficient HPLC Validation Methodology for the Qualitative Analysis of 68Ga PSMA-11 in Routine Clinical Usage under Isocratic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRDizin [search.trdizin.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Psma-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the prostate-specific membrane antigen (PSMA) inhibitor, Psma-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. While specific quantitative solubility data for this compound is not widely published, analogous urea-based PSMA inhibitors show good solubility in DMSO.[1][2] It is advisable to start with a small amount of the compound and vortex or sonicate to ensure complete dissolution.
Q2: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A2: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions. Direct dissolution in PBS is not recommended. An initial stock solution should be prepared in an organic solvent such as DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. Be aware that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, refer to the troubleshooting guide below.
Q3: Are there alternative solvents to DMSO that can be used?
A3: While DMSO is the most commonly reported solvent for similar PSMA inhibitors, Dimethylformamide (DMF) can sometimes be used as an alternative for creating stock solutions. However, the compatibility of DMF with your specific experimental setup should be verified.
Q4: How can I prepare this compound for in vivo studies?
A4: For in vivo administration, a formulation with co-solvents is typically required to maintain the solubility and stability of the compound. A common approach for similar PSMA inhibitors involves first dissolving the compound in a small amount of DMSO, and then further diluting it with a mixture of other vehicles such as PEG300, Tween-80, and saline or a solution of SBE-β-CD in saline.[1][2] The exact ratios of these components may need to be optimized for your specific application.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experimental workflows with this compound.
Problem: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer.
Possible Cause: The compound has reached its solubility limit in the aqueous medium.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Decrease the Percentage of Aqueous Buffer: If your experimental protocol allows, decreasing the proportion of the aqueous buffer relative to the organic solvent in the final solution can help maintain solubility.
-
Utilize a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 (typically at a final concentration of 0.01-0.1%), can help to emulsify the compound and prevent precipitation.
-
Employ a Co-solvent System: For cell-based assays, consider preparing your final dilution in a medium containing a small percentage of serum, as serum proteins can help to solubilize hydrophobic compounds. For other applications, a co-solvent system similar to that used for in vivo studies may be adapted.
-
Sonication: After dilution, briefly sonicating the solution in a water bath can help to redissolve fine precipitates and create a more uniform dispersion.
Problem: The this compound Powder is Difficult to Dissolve in DMSO.
Possible Cause: Insufficient solvent volume or inadequate mixing.
Solutions:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to dissolve the desired amount of this compound.
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing and Sonication: Vigorous vortexing or sonication in a water bath can significantly improve the rate and extent of dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 1259.41 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, place the vial in a sonicator water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a vial of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is below a level that affects cell viability (typically <0.5%).
-
Gently mix the final working solution before adding it to the cells.
Quantitative Data: Solubility of Structurally Related PSMA Inhibitors
While specific quantitative solubility data for this compound is limited in the public domain, the following table summarizes the reported solubility of other urea-based PSMA inhibitors, which can serve as a useful reference.
| Compound | Solvent System | Reported Solubility |
| PSMA-11 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL |
| PSMA-11 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| PSMA-11 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
| PSMA I&S TFA | DMSO | 100 mg/mL |
| PSMA I&S | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL |
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
PSMA-Mediated Signaling Pathways
Caption: A diagram of the signaling cascade initiated by PSMA activation.[3][4]
References
- 1. PSMA-11 | inhibitor/agonist | CAS 1366302-52-4 | Buy PSMA-11 from Supplier InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate-specific membrane antigen (PSMA) assembles a macromolecular complex regulating growth and survival of prostate cancer cells “in vitro” and correlating with progression “in vivo” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting and Reducing Off-Target Binding of PSMA-IN-2
Disclaimer: Information regarding the specific chemical structure, binding affinity, and off-target profile of "PSMA-IN-2" is not publicly available. This guide is based on the characteristics of well-documented, urea-based small molecule inhibitors of Prostate-Specific Membrane Antigen (PSMA) and is intended to provide general troubleshooting strategies for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII).[1] As a urea-based inhibitor, its mechanism of action is competitive, binding with high affinity to the active site of PSMA.[1] This prevents the binding of PSMA's natural substrates, thereby modulating its enzymatic activity and downstream signaling pathways.[1]
Q2: What are the potential causes of off-target effects with this compound?
A2: Off-target effects can arise from several factors:
-
High Compound Concentration: Using concentrations significantly above the IC50 or Ki value can lead to binding to lower-affinity targets.
-
Structural Similarity to Other Targets: The chemical scaffold of this compound may share similarities with the binding sites of other proteins.
-
Cell Line-Specific Protein Expression: The expression levels of potential off-target proteins can vary between different cell lines, leading to inconsistent results.
-
Compound Instability or Impurities: Degradation of the compound or the presence of impurities can result in unintended biological activity.
Q3: I am observing a phenotype that is inconsistent with known PSMA function. How can I determine if this is an off-target effect?
A3: A systematic approach is necessary to investigate potential off-target effects. This includes:
-
Dose-Response Analysis: Confirm that the observed phenotype is dose-dependent.
-
Use of Control Compounds: Employ a structurally similar but biologically inactive analog of this compound as a negative control.
-
Orthogonal Validation: Use a structurally and mechanistically different PSMA inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR-Cas9 to reduce or eliminate PSMA expression. If the phenotype persists after treatment with this compound in the absence of PSMA, it is likely an off-target effect.[2]
-
Target Engagement Assays: Directly measure the binding of this compound to PSMA in your experimental system to confirm on-target activity.[3]
Troubleshooting Guides
Issue 1: High background or unexpected toxicity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound concentration is too high. | 1. Perform a dose-response experiment to determine the minimal effective concentration for on-target activity.[2] 2. Consult the literature for typical concentration ranges for similar urea-based PSMA inhibitors. |
| Off-target toxicity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) to quantify the cytotoxic effects of this compound. 2. Compare the toxicity profile in cells with high and low/no PSMA expression. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%).[4] 2. Include a vehicle control (solvent only) in all experiments. |
| Compound precipitation. | 1. Visually inspect the culture medium for any signs of precipitation. 2. If precipitation is observed, consider using a different solvent or formulation strategy.[4] |
Issue 2: Inconsistent results between different experimental systems.
| Possible Cause | Troubleshooting Steps |
| Variable PSMA expression levels. | 1. Quantify PSMA expression levels in all cell lines used via Western Blot, qPCR, or flow cytometry. |
| Differential expression of off-target proteins. | 1. If a specific off-target is suspected, measure its expression level in the different cell lines. 2. Consider using proteomic approaches to identify potential off-target proteins that are differentially expressed. |
| Different assay conditions. | 1. Standardize all assay parameters, including cell density, incubation times, and media components, across all experiments. |
Experimental Protocols
Competitive Binding Assay to Determine Off-Target Binding
Objective: To assess the binding affinity of this compound to a potential off-target protein in comparison to its known ligand.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified potential off-target protein.
-
Prepare a stock solution of a known fluorescently labeled ligand for the off-target protein.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the off-target protein and its fluorescently labeled ligand.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal in each well using a plate reader.
-
A decrease in fluorescence indicates displacement of the labeled ligand by this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to displace 50% of the labeled ligand. This can be used to determine the binding affinity (Ki) for the off-target protein.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to PSMA in intact cells.[2]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either this compound or a vehicle control.
-
-
Heating:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Separation:
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[3]
-
-
Protein Detection:
-
Detect the amount of soluble PSMA remaining at each temperature using Western Blot.
-
-
Data Analysis:
-
Binding of this compound is expected to stabilize PSMA, resulting in a higher melting temperature compared to the vehicle control.[3]
-
Visualizations
Caption: PSMA signaling pathway and its interaction with PI3K/AKT and MAPK pathways.[5][6][7]
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Decision tree for troubleshooting experimental issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-man evaluation of 2 high-affinity PSMA-avid small molecules for imaging prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
Technical Support Center: Optimizing Injection Protocols for PSMA-IN-2 in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for the hypothetical small molecule inhibitor, PSMA-IN-2, in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new mouse strain?
A1: If no prior data exists for the specific mouse strain you are using, a dose-finding study is highly recommended. This typically involves a small cohort of animals (3-5 per group) tested at three different dose levels (e.g., 50%, 100%, and 150% of a previously reported effective dose in another strain). It is crucial to adjust dosages when switching between mouse strains due to genetic differences that can affect the drug's metabolism and clearance.[1]
Q2: What is the most appropriate route of administration for this compound in mice?
A2: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact the biodistribution and efficacy of this compound. Studies on similar PSMA-targeted radioligands have shown that intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections can result in nearly equivalent organ biodistribution in healthy mice. However, in tumor-bearing models, IP and SC injections have been shown to increase tumor-to-liver uptake ratios compared to IV injections. The optimal route should be determined based on the specific experimental goals.
Q3: What vehicle should be used to dissolve this compound for in vivo studies?
A3: The choice of vehicle depends on the physicochemical properties of this compound, particularly its solubility. For hydrophobic small molecules, common vehicles include:
-
Aqueous solutions: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are ideal for water-soluble compounds.[2]
-
Organic solvents: Dimethyl sulfoxide (B87167) (DMSO) is often used for compounds that are poorly soluble in water. However, it should be used at low concentrations (typically <10%) and diluted with saline or PBS, as high concentrations can be toxic.[2][3]
-
Oil-based vehicles: Corn oil or sesame oil can be used for highly lipophilic compounds.[2]
-
Co-solvents: Mixtures of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and aqueous solutions are also common.[3]
A pilot study to assess the solubility and stability of this compound in different vehicles is recommended.
Q4: How does this compound exert its effect? What is the underlying signaling pathway?
A4: PSMA (Prostate-Specific Membrane Antigen) is a transmembrane glycoprotein (B1211001) with enzymatic activity.[4] Its expression is significantly upregulated in prostate cancer. PSMA has been shown to play a crucial role in cell survival signaling. It can redirect signaling from the MAPK pathway to the PI3K-AKT pathway, which promotes tumor progression.[5][6][7] PSMA's enzymatic activity releases glutamate (B1630785), which can activate the metabotropic glutamate receptor 1 (mGluR1), leading to the activation of the PI3K-AKT-mTOR pathway.[1][8][9] A PSMA inhibitor like this compound would be expected to block these downstream signaling events, thereby inhibiting tumor growth and survival.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Unexpected Toxicity
| Symptom | Possible Cause | Troubleshooting Step |
| No observable therapeutic effect at the expected dose. | The dose is too low for the specific mouse strain due to faster metabolism or clearance. | Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal effective dose in the new strain.[1] Review literature for pharmacokinetic data on similar compounds in the same strain. |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at a previously safe dose. | The dose is too high for the specific mouse strain due to slower metabolism or increased sensitivity. | Reduce the dose and perform a dose-finding study. Monitor the animals closely for any adverse effects.[1] |
| Inconsistent results between animals in the same treatment group. | Improper injection technique leading to variable absorption of the compound. | Ensure all personnel are properly trained in the chosen injection technique. For IP injections, be cautious of injecting into the fat pad, which can lead to slow and erratic absorption.[10] |
Issue 2: Injection Site Complications
| Symptom | Possible Cause | Troubleshooting Step |
| Bleeding at the injection site. | Nicking of a small capillary during injection. | Apply gentle pressure with sterile gauze until the bleeding stops.[11] |
| Swelling or "ballooning" at the subcutaneous injection site. | The needle was not inserted deep enough, and the compound was injected into the dermal layer instead of the subcutaneous space. | Withdraw the needle and re-attempt the injection at a different site, ensuring the needle penetrates the subcutaneous space. |
| Bruising at the injection site. | Damage to underlying capillaries, potentially from holding the skin too tightly or improper needle insertion. | This is usually self-limiting. Ensure proper restraint and gentle handling of the mice.[11] |
| Animal shows signs of pain or distress during or after injection. | The vehicle or the compound itself is causing irritation. The pH or tonicity of the solution may be inappropriate. | Ensure the pH of the injection solution is close to neutral (7.3-7.45) and is isotonic.[12] Consider using a different, less irritating vehicle. Warm the solution to room or body temperature before injection.[12] |
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for a hypothetical this compound study, based on data presentation for similar PSMA-targeted agents.
Table 1: Biodistribution of this compound in Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Blood | 1.5 ± 0.3 | 2.1 ± 0.5 | 2.5 ± 0.6 |
| Tumor | 8.2 ± 1.5 | 9.5 ± 2.1 | 9.8 ± 2.3 |
| Kidneys | 25.4 ± 4.2 | 23.1 ± 3.8 | 24.5 ± 4.1 |
| Liver | 3.1 ± 0.7 | 2.5 ± 0.6 | 2.3 ± 0.5 |
| Spleen | 0.8 ± 0.2 | 0.9 ± 0.3 | 0.8 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Therapeutic Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Injection Frequency | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | - | Daily | 0 | 25 |
| This compound | 10 | Daily | 45 | 42 |
| This compound | 20 | Daily | 68 | 58 |
| This compound | 20 | Every 3 Days | 55 | 51 |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Determine the appropriate vehicle: Based on the solubility of this compound, select a suitable vehicle (e.g., 10% DMSO in sterile saline).
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO).
-
Gradually add the aqueous component (e.g., sterile saline) to the dissolved compound while vortexing to ensure a homogenous solution.
-
Sonication may be used to aid in dissolution if necessary.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, consult the compound's stability data.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to expose the abdomen, tilting it so the head is slightly lower than the hindquarters. This allows the abdominal organs to shift forward.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 45-degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no fluid should be aspirated).
-
Injection: Inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Visualizations
Caption: PSMA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
Technical Support Center: Troubleshooting PSMA-IN-2 Instability In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with PSMA-IN-2 and other glutamate-urea-lysine-based PSMA inhibitors during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading rapidly in my cell culture medium. What are the potential causes?
A1: Rapid degradation of small molecules like this compound in cell culture media can be attributed to several factors:
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Inherent Chemical Instability: The molecule may be inherently unstable in aqueous solutions at 37°C.
-
Media Components: Certain components in the cell culture media, such as specific amino acids or vitamins, could be reacting with your compound.
-
pH Sensitivity: The pH of the media can significantly impact the stability of the compound.
-
Enzymatic Degradation: If using serum-containing media or whole cells, enzymes present could be metabolizing the compound.
Q2: I'm observing high variability in my experimental results between replicates. Could this be related to this compound instability?
A2: High variability can indeed be a symptom of compound instability. Inconsistent sample handling, processing times, or incomplete solubilization of the compound can lead to variable concentrations and degradation rates. It is also crucial to validate the analytical method being used to measure the compound's concentration for linearity, precision, and accuracy.
Q3: How can I improve the stability of this compound in my in vitro assays?
A3: To enhance the stability of this compound, consider the following strategies:
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Optimize Solvent and Storage: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Test in Simpler Buffers: Assess the inherent stability in a simpler buffer system like Phosphate-Buffered Saline (PBS) at 37°C to distinguish between aqueous instability and reactions with media components.
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Serum vs. Serum-Free Media: Test the compound's stability in both the presence and absence of serum. Serum proteins can sometimes stabilize small molecules, but can also contain enzymes that degrade them.
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pH Monitoring: Ensure the pH of your media remains stable throughout the experiment.
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Use of Low-Binding Plastics: Employ low-protein-binding plates and pipette tips to minimize non-specific binding to plasticware.
Q4: What is the recommended method for analyzing the stability of this compound?
A4: A robust and widely used method for analyzing the stability of small molecules in biological matrices is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique allows for the sensitive and specific quantification of the parent compound over time, enabling the determination of its degradation rate.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides actionable solutions.
| Issue | Possible Cause | Suggested Solution |
| Low or no detectable this compound signal at later time points. | Rapid degradation of the compound. | - Perform a time-course experiment with more frequent early time points (e.g., 0, 1, 2, 4 hours) to capture the degradation kinetics.- Assess stability in a simpler buffer (PBS) to check for inherent instability.- Analyze stability in different types of cell culture media to identify reactive components. |
| Inconsistent results across different experimental batches. | - Inconsistent stock solution preparation.- Variability in cell culture conditions (e.g., cell density, passage number).- Degradation during sample storage and processing. | - Prepare fresh stock solutions for each experiment or use aliquots from a single, validated batch.- Standardize cell culture protocols.- Process samples immediately after collection or flash-freeze and store at -80°C. |
| High background signal or interfering peaks in HPLC-MS analysis. | - Contamination from media components or serum proteins.- Non-specific binding to labware. | - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction).- Use an internal standard to normalize the signal.- Utilize low-binding plates and tips. |
| Discrepancy between expected and observed biological activity. | - The compound may be degrading to inactive metabolites.- The active concentration is lower than anticipated due to instability. | - Correlate the concentration of the parent compound (determined by HPLC-MS) with the observed biological effect at each time point.- Consider that degradation products might have their own biological activities. |
Data Presentation: In Vitro Stability of a Representative Glutamate-Urea-Lysine PSMA Inhibitor
Disclaimer: Specific in vitro stability data for a compound explicitly named "this compound" is not publicly available. The following data is representative of a typical glutamate-urea-lysine based PSMA inhibitor and is provided for illustrative purposes.
The stability of a representative 68Ga-labeled glutamate-urea-lysine PSMA inhibitor was assessed over a 2-hour period in both Phosphate-Buffered Saline (PBS) and Fetal Bovine Serum (FBS) at 37°C. The percentage of the intact compound was determined by radio-HPLC.
| Time (minutes) | % Remaining in PBS (Mean ± SD) | % Remaining in FBS (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 30 | 98.5 ± 0.8 | 98.2 ± 1.1 |
| 60 | 98.1 ± 0.7 | 97.8 ± 1.3 |
| 120 | 97.9 ± 0.9 | 97.5 ± 1.5 |
Data adapted from a study on a similar 68Ga-labeled PSMA inhibitor, which showed excellent stability over 2 hours.[1]
Experimental Protocols
Protocol for Assessing Small Molecule Stability in Cell Culture Media using HPLC-MS
This protocol provides a general procedure for determining the in vitro stability of a small molecule inhibitor like this compound.
1. Materials:
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This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
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Cell culture medium (e.g., RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Acetonitrile (B52724) (ACN), HPLC grade
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Formic acid, LC-MS grade
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Internal standard (a structurally similar, stable compound)
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24-well low-binding tissue culture plates
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HPLC vials
2. Preparation of Solutions:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution (10 µM): Dilute the stock solution in the respective media (with and without FBS) or PBS to a final concentration of 10 µM.
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Protein Precipitation Solution: Prepare cold acetonitrile containing the internal standard at a known concentration.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
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Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
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At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.
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Immediately add 200 µL of the cold protein precipitation solution to each aliquot.
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Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
5. Data Analysis:
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Calculate the peak area ratio of this compound to the internal standard for each sample.
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Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
Mandatory Visualizations
Troubleshooting Workflow for this compound Instability
Caption: A flowchart outlining the steps to troubleshoot potential instability of this compound.
Experimental Workflow for In Vitro Stability Assessment
Caption: A step-by-step workflow for assessing the in vitro stability of this compound.
PSMA Signaling Pathway
Caption: Diagram illustrating the shift in signaling from the MAPK to the PI3K-AKT pathway mediated by PSMA.
References
Technical Support Center: PSMA-IN-2 PET Imaging
Disclaimer: No specific information could be found for a PET imaging agent named "PSMA-IN-2" in the reviewed literature. The following troubleshooting guides and FAQs have been created based on extensive data available for widely studied and clinically utilized PSMA-targeting radiotracers such as 68Ga-PSMA-11, 18F-DCFPyL, and 68Ga-PSMA-I&T. The principles and guidance provided are broadly applicable to PSMA PET imaging in general and should serve as a valuable resource for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during PSMA PET imaging experiments.
| Issue/Question | Potential Cause(s) | Recommended Action(s) |
| 1. High background noise or poor tumor-to-background ratio. | - Inadequate uptake time. - Suboptimal radiotracer dose. - Patient-specific factors (e.g., impaired renal clearance). | - Ensure adequate uptake time as per protocol (typically 60-120 minutes post-injection). - Verify the injected dose is within the recommended range. - Encourage patient hydration to promote urinary clearance of unbound tracer. |
| 2. Intense uptake in non-prostatic tissues leading to potential false positives. | - Physiological Biodistribution: PSMA is expressed in various normal tissues.[1] - Inflammatory Processes: Inflammation can lead to increased PSMA uptake.[2] - Benign Conditions: Benign prostatic hyperplasia (BPH), prostatitis, and certain bone conditions (e.g., fractures, Paget's disease) can show PSMA avidity.[2] | - Familiarize with the normal biodistribution of the specific PSMA tracer being used.[1] - Correlate PET findings with anatomical imaging (CT or MRI) to assess for morphological changes indicative of benign or inflammatory conditions. - Review patient history for recent trauma, inflammation, or other malignancies. |
| 3. "Halo artifact" observed around areas of intense activity (e.g., bladder, kidneys). | - High concentration of the radiotracer in the urinary system.[2] - Inaccurate scatter correction algorithms during image reconstruction, especially in PET/MRI. | - Administer a diuretic (e.g., furosemide) to promote clearance of the tracer from the urinary tract, if clinically appropriate.[3] - Utilize advanced scatter correction methods during image reconstruction. - Optimize imaging protocols to minimize the impact of high count rates. |
| 4. Focal lung uptake without a corresponding CT lesion. | - This can be a rare artifact, potentially due to the formation and trapping of tracer-concentrating micro-clots in the pulmonary microcirculation.[4] | - This finding should be interpreted with caution and documented as a potential artifact to avoid misdiagnosis.[4] - Clinical correlation and follow-up imaging may be warranted. |
| 5. Low or no tumor uptake in a patient with confirmed prostate cancer. | - PSMA-negative tumors: A subset of prostate cancers (~5-10%) may not express PSMA.[2] - Recent Androgen Deprivation Therapy (ADT): New onset of ADT can decrease PSMA expression and tracer uptake.[3] - Small lesion size: Microscopic or very small lesions may be below the resolution limit of the PET scanner. | - Consider alternative imaging modalities (e.g., FDG PET/CT, choline (B1196258) PET/CT) if PSMA-negative disease is suspected. - Whenever possible, perform PSMA PET/CT before initiating new ADT.[3] - Acknowledge the limitations of PET in detecting micrometastases. |
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of PSMA radiotracers in the body?
A1: PSMA radiotracers exhibit a characteristic biodistribution pattern. High physiological uptake is typically observed in the lacrimal and salivary glands, liver, spleen, small intestine (especially the duodenum), kidneys, and urinary bladder due to renal excretion.[1][5] Understanding this normal distribution is crucial to differentiate physiological uptake from pathological findings.
Q2: Can PSMA PET be used to image other cancers besides prostate cancer?
A2: Yes, while PSMA is highly overexpressed in prostate cancer, its expression has also been noted in the neovasculature of other solid tumors, such as renal cell carcinoma and thyroid cancer.[1] This can be a source of potential false-positive findings when imaging prostate cancer patients but also opens avenues for PSMA-targeted imaging and therapy in other malignancies.
Q3: How does patient preparation affect the quality of a PSMA PET scan?
A3: Proper patient preparation is key to obtaining high-quality images. Patients are typically advised to be well-hydrated to facilitate the clearance of the radiotracer and reduce radiation dose to the bladder. Fasting is generally not required.[3] For tracers with high urinary excretion, a diuretic may be administered to reduce artifacts.[3]
Q4: What are the key quantitative parameters used in PSMA PET imaging?
A4: Quantitative analysis of PSMA PET images provides objective measures of tracer uptake. The most common parameter is the Standardized Uptake Value (SUV), particularly SUVmax (the maximum pixel value in a region of interest) and SUVmean (the average pixel value). Other advanced metrics include PSMA-expressing tumor volume (PSMA-TV) and total lesion PSMA (TL-PSMA), which is the product of PSMA-TV and SUVmean. These quantitative values can be used to assess tumor burden and response to therapy.
Q5: Are there standardized protocols for PSMA PET/CT imaging?
A5: Yes, joint procedure guidelines have been published by major nuclear medicine societies like the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[3] These guidelines provide recommendations on patient selection, radiopharmaceutical administration, image acquisition protocols, and interpretation criteria to promote standardization and ensure high-quality imaging across different centers.
Experimental Protocols
General PSMA PET/CT Imaging Protocol
This protocol is a generalized procedure based on common practices with 68Ga-labeled PSMA ligands. Specific parameters may vary depending on the tracer, equipment, and institutional guidelines.
-
Patient Preparation:
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No fasting is required.
-
Patients should be well-hydrated. Encourage drinking approximately 1 liter of water before the scan.
-
Have the patient void immediately before image acquisition to minimize bladder activity.
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Consider intravenous administration of a diuretic (e.g., 20 mg furosemide) at the time of tracer injection to enhance urinary clearance, especially if imaging the pelvic region is critical.[3]
-
-
Radiotracer Administration:
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Administer approximately 1.8-2.2 MBq/kg (0.04-0.06 mCi/kg) of the 68Ga-PSMA radiotracer intravenously.
-
The injection should be followed by a saline flush.
-
-
Uptake Period:
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The patient should rest for an uptake period of 60 to 120 minutes.
-
-
Image Acquisition:
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CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. A diagnostic-quality contrast-enhanced CT can be performed if clinically indicated.
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PET Scan: Acquire PET data from the vertex of the skull to the mid-thigh.
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Acquisition time is typically 2-4 minutes per bed position.
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Ensure sufficient overlap between bed positions.
-
-
-
Image Reconstruction:
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Reconstruct PET images using an iterative algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).
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Apply corrections for attenuation (using the CT data), scatter, and random coincidences.
-
Visualizations
Caption: A flowchart of the general experimental workflow for PSMA PET/CT imaging.
Caption: A decision-making diagram for troubleshooting atypical PSMA uptake.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 3. snmmi.org [snmmi.org]
- 4. All that Glitters on PSMA is Not a Lesion: An Unusual Artifact on PSMA PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
PSMA-IN-2 Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of PSMA-IN-2. The information is designed to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of small molecule PSMA inhibitors like this compound?
A1: Based on experience with similar compounds like PSMA-11 and PSMA-617, challenges in solution-phase synthesis can arise. These often involve the purification of intermediates, which can be difficult to isolate.[1][2] Additionally, spontaneous side reactions, such as the formation of cyclic byproducts from the Glu-urea-Lys pharmacophore, can occur, particularly at elevated temperatures.[3]
Q2: My final product purity is low after synthesis. What are potential causes and solutions?
A2: Low purity can result from incomplete reactions, side-product formation, or degradation of the product.
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Incomplete Reactions: Monitor reaction progress using TLC or LC-MS to ensure full conversion of starting materials. If the reaction stalls, consider adjusting reaction time, temperature, or reagent stoichiometry.
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Side Products: The formation of byproducts, such as hydantoins in related PSMA ligands, can be influenced by temperature and pH.[3] Optimizing these parameters may reduce the formation of unwanted side products.
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Degradation: PSMA inhibitors can be sensitive to pH and temperature. Ensure that work-up and purification conditions are mild and that the final product is stored under appropriate conditions, as specified in the product's certificate of analysis.
Q3: What are the key considerations for purifying this compound?
A3: The purification of this compound, a small molecule inhibitor, will likely rely on chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for purifying similar PSMA ligands.[4] Key considerations include the choice of stationary phase (e.g., C18 for reverse-phase), mobile phase composition and gradient, and sample loading. For PSMA protein purification, which can inform the handling of its inhibitors, maintaining the protein's native conformation is critical. This involves controlling pH, ionic strength, and the presence of essential cofactors like Zn2+.[5][6] While this compound is a small molecule, these factors can still influence its stability and interaction with purification columns.
Q4: I am observing poor binding of this compound to my reverse-phase HPLC column. What can I do?
A4: Poor binding in reverse-phase chromatography is often due to the sample not being adequately retained on the column.
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Adjust Mobile Phase: Ensure the initial mobile phase has a sufficiently high aqueous component to promote binding.
-
Check Sample Solvent: The sample should be dissolved in a solvent that is weaker (more aqueous) than the initial mobile phase to ensure it binds to the column head.
-
Column Integrity: Verify that the column has not been degraded or clogged. A cleaning protocol may be necessary.
Q5: The elution of this compound from the purification column is resulting in broad peaks or multiple peaks. What could be the issue?
A5: Broad peaks can indicate several issues:
-
Column Overload: Too much sample was loaded onto the column. Try injecting a smaller amount.[7]
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Adjusting the mobile phase pH or adding an ion-pairing agent can sometimes resolve this.
-
Compound Instability: The compound may be degrading on the column. Ensure the pH of the mobile phase is within the stability range of this compound. Multiple peaks for a pure compound could suggest the presence of isomers or on-column degradation.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | Extend reaction time, increase temperature, or add more reagent after checking for starting material presence via TLC/LC-MS. |
| Side reactions consuming starting material. | Optimize reaction conditions (temperature, pH, solvent) to minimize side product formation.[3] | |
| Degradation of product during reaction or work-up. | Use milder reaction and work-up conditions. Analyze crude product to assess stability. | |
| Difficult Intermediate Purification | Intermediates are highly polar or non-polar. | For polar intermediates, consider normal-phase chromatography or alternative purification methods like crystallization. For non-polar intermediates, reverse-phase chromatography is usually effective. |
| Intermediates are unstable. | Minimize purification time and use mild conditions. Consider proceeding to the next step with crude material if purity is acceptable. |
Purification Troubleshooting (HPLC)
| Problem | Potential Cause | Suggested Solution |
| High Back Pressure | Clogged column frit or system tubing. | Filter the sample through a 0.45 µm filter before injection. Clean the column and system according to the manufacturer's instructions. |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the amount of sample injected.[7] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Column degradation. | Use a new or different column. | |
| No Elution of Product | Elution conditions are too weak. | Increase the strength of the organic solvent in the mobile phase or adjust the gradient. |
| Protein is irreversibly bound. | For protein purification, stringent elution conditions like low pH or high salt might be needed, but this is less common for small molecules.[7] | |
| Contaminants in Eluted Fractions | Inefficient separation. | Optimize the HPLC gradient to better resolve the product from impurities. |
| Non-specific binding of impurities. | Add modifiers to the mobile phase (e.g., trifluoroacetic acid for peptides) to reduce non-specific interactions. |
Comparative Data of PSMA Inhibitors
The following table summarizes key quantitative data for various PSMA inhibitors to provide a comparative context for experimental results.
| Compound | Binding Affinity (Ki or IC50) | Radiolabeling Yield | Reference |
| This compound | Ki: 1.07 nM | Not Available | [8] |
| TWS02 | Ki: < 10 nM | > 95% (68Ga) | [9] |
| TWS03 | Ki: 59.42 nM | > 95% (68Ga) | [9] |
| TWS04 | Ki: 37.14 nM | > 95% (68Ga) | [9] |
| Ga-AV01084 | Ki (PSMA): 11.6 nM | Not Available | [10] |
| Ga-AV01088 | Ki (PSMA): 28.7 nM | Not Available | [10] |
| PSMA-I&F | Not Available | 74% (68Ga), 98% (177Lu) | [11] |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of a PSMA Inhibitor
This protocol is a generalized procedure and may require optimization for this compound.
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants from previous runs.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% Acetonitrile (B52724) with 0.1% TFA) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound product in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a solution with a high aqueous content).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient to elute the compound. A typical gradient might be from 5% to 95% acetonitrile (with 0.1% TFA) over 30-40 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm and 254 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent, typically by lyophilization, to obtain the purified product.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Labeling and Preclinical Evaluation of a Squaric Acid Containing PSMA Inhibitor Labeled with 68 Ga: A Comparison with PSMA-11 and PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 6. Purification of prostate-specific membrane antigen using conformational epitope-specific antibody-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and first-in-human study of PSMA-targeted PET tracers with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of PSMA-IN-2 in Human Serum
This technical support center provides guidance and answers to frequently asked questions regarding the stability of the prostate-specific membrane antigen (PSMA) inhibitor, PSMA-IN-2, in human serum. The information is intended for researchers, scientists, and drug development professionals conducting in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of small molecule PSMA inhibitors like this compound in human serum?
A1: The stability of small molecule PSMA inhibitors in human serum can vary significantly based on their chemical structure. Many urea-based inhibitors are designed for high stability. For instance, some radiolabeled PSMA inhibitors have shown high stability in human serum for over 8 days. However, factors such as the presence of specific linkers or functional groups can make them susceptible to enzymatic degradation. It is crucial to experimentally determine the stability of each specific compound.
Q2: What are the primary mechanisms of degradation for PSMA inhibitors in human serum?
A2: Degradation in human serum is often due to enzymatic activity. Proteases and esterases are common enzymes in serum that can cleave peptide bonds or ester linkages within the inhibitor's structure. For peptide-based linkers, replacement of L-amino acids with D-amino acids has been shown to increase metabolic stability by reducing proteolytic cleavage. Oxidation is another potential degradation pathway.
Q3: What analytical methods are recommended for assessing the stability of this compound in human serum?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying the concentration of a small molecule like this compound over time in a complex matrix like human serum. These techniques allow for the separation of the parent compound from potential metabolites and degradation products, providing an accurate measure of stability.
Q4: How should I prepare my human serum samples for a stability study?
A4: It is recommended to use pooled human serum from multiple donors to account for inter-individual variability. The serum should be properly stored (typically at -80°C) and thawed immediately before use. It is also important to centrifuge the serum after thawing to remove any cryoprecipitates. For some experiments, heat-inactivated serum may be used as a control to assess the contribution of heat-labile enzymes to degradation.
Troubleshooting Guide
Issue 1: this compound appears to be degrading very rapidly (e.g., >50% loss within the first hour).
-
Possible Cause 1: Enzymatic Degradation. The structure of this compound may contain motifs that are highly susceptible to enzymatic cleavage by proteases or esterases present in the serum.
-
Troubleshooting Steps:
-
Run a control with heat-inactivated serum: Heat-inactivating the serum (e.g., at 56°C for 30 minutes) will denature many enzymes. If the degradation is significantly reduced in heat-inactivated serum, it confirms enzymatic degradation.
-
Include protease inhibitors: Adding a cocktail of broad-spectrum protease inhibitors to the serum can help to identify if proteolysis is the primary degradation pathway.
-
Analyze for metabolites: Use LC-MS to identify the degradation products. The mass of the metabolites can provide clues about the site of cleavage.
-
Issue 2: Poor recovery of this compound from the serum matrix at the initial time point (T=0).
-
Possible Cause 1: Non-specific binding. The compound may be binding to proteins in the serum (like albumin) or to the plasticware used in the experiment.
-
Troubleshooting Steps:
-
Optimize the extraction procedure: Ensure your protein precipitation and extraction method (e.g., using acetonitrile (B52724) or methanol) is efficient for this compound. You may need to test different organic solvents or solvent/acid combinations.
-
Use low-binding labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the compound.
-
Assess protein binding: Perform a separate experiment to specifically quantify the extent of plasma protein binding.
-
Issue 3: High variability in stability results between replicate experiments.
-
Possible Cause 1: Inconsistent experimental conditions. Small variations in temperature, incubation time, or sample processing can lead to significant differences in results.
-
Troubleshooting Steps:
-
Strictly control temperature: Ensure the incubator maintains a constant and accurate temperature of 37°C.
-
Standardize timing: Use a precise timer for all incubations and process samples at consistent intervals.
-
Ensure serum homogeneity: Thoroughly but gently mix the pooled serum before aliquoting.
-
Automate liquid handling: If possible, use automated liquid handlers for precise and repeatable dispensing of serum and compound solutions.
-
Experimental Protocols
Protocol: In Vitro Stability of this compound in Human Serum
This protocol outlines a typical procedure for determining the in vitro half-life of this compound in human serum using LC-MS analysis.
1. Materials:
-
This compound
-
Pooled human serum (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a structurally similar compound with stable isotope labeling is ideal)
-
Low-protein-binding microcentrifuge tubes
-
Incubator set to 37°C
-
LC-MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a concentration of 100 µM.
-
Prepare the internal standard solution in ACN at a known concentration.
-
-
Serum Incubation:
-
Thaw the pooled human serum in a 37°C water bath.
-
Centrifuge the thawed serum at 2000 x g for 10 minutes at 4°C to remove any precipitates.
-
In a low-protein-binding microcentrifuge tube, add 495 µL of the pre-warmed (37°C) human serum.
-
To initiate the stability assay, add 5 µL of the 100 µM this compound working solution to the serum to achieve a final concentration of 1 µM.
-
Vortex gently to mix.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
For the T=0 sample, the aliquot should be taken immediately after adding the compound.
-
-
Sample Processing (Protein Precipitation):
-
To each 50 µL aliquot, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the serum proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method to quantify the peak area of this compound and the internal standard.
-
The percentage of this compound remaining at each time point is calculated relative to the T=0 sample after normalizing to the internal standard.
-
Quantitative Data Summary
The following table presents hypothetical stability data for "PSMA-IN-X," a representative PSMA inhibitor, in human serum at 37°C.
| Time Point (minutes) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 15 | 95.2 ± 3.1 |
| 30 | 88.7 ± 4.5 |
| 60 | 76.5 ± 5.2 |
| 120 | 58.1 ± 6.3 |
| 240 | 33.8 ± 4.8 |
| 1440 (24 hours) | < 5 |
Visualizations
Experimental Workflow for Serum Stability Assay
Caption: Workflow for assessing the stability of this compound in human serum.
Validation & Comparative
A Head-to-Head Comparison of Psma-IN-2 and PSMA-11 Binding Affinity for Prostate-Specific Membrane Antigen (PSMA)
For researchers, scientists, and professionals in drug development, the selection of a suitable inhibitor for Prostate-Specific Membrane Antigen (PSMA) is a critical decision. This guide provides an objective comparison of the binding affinities of two prominent PSMA inhibitors, Psma-IN-2 and PSMA-11, supported by experimental data and detailed methodologies.
This comparison reveals that this compound exhibits a significantly higher binding affinity for PSMA than PSMA-11, as indicated by their respective inhibition constants (Ki). A lower Ki value signifies a stronger binding affinity.
Quantitative Data Summary
The binding affinities of this compound and PSMA-11 for PSMA have been determined through competitive binding assays. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound | Binding Affinity (Ki) | IC50 | Cell Line |
| This compound | 1.07 nM[1] | Not Reported | Not Specified |
| PSMA-11 | 12.0 ± 2.8 nM[1] | 7.5 ± 2.2 nM[1] | LNCaP |
Unraveling the Mechanism: PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) expression plays a crucial role in prostate cancer progression by modulating intracellular signaling pathways. In cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting the formation of a complex with β1-integrin and the type I insulin-like growth factor receptor (IGF-1R). This disruption leads to a significant shift in signaling from the mitogen-activated protein kinase (MAPK/ERK) pathway, which is associated with cell proliferation, to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway. By inhibiting the enzymatic activity of PSMA, both this compound and PSMA-11 are expected to prevent this switch, thereby inhibiting the pro-survival signaling cascade.
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinities of this compound and PSMA-11 are determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled inhibitor (the "competitor") to displace a radiolabeled ligand that has a known affinity for the target receptor.
1. Cell Culture:
-
PSMA-expressing cells, such as the LNCaP human prostate adenocarcinoma cell line, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) until they reach near-confluence.
2. Preparation of Reagents:
-
Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.
-
Radioligand: A suitable radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617 or [⁶⁸Ga]Ga-PSMA-11) is diluted in the binding buffer to a fixed concentration, typically near its dissociation constant (Kd).
-
Competitors: Serial dilutions of unlabeled this compound and PSMA-11 are prepared in the binding buffer across a wide concentration range (e.g., 10⁻¹² to 10⁻⁶ M).
3. Binding Assay:
-
The cultured cells are washed with ice-cold phosphate-buffered saline (PBS).
-
The assay is set up in triplicate in a multi-well plate with the following conditions:
-
Total Binding: Cells are incubated with only the radioligand.
-
Non-specific Binding: Cells are incubated with the radioligand and a high concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA) to saturate all specific binding sites.
-
Competitive Binding: Cells are incubated with the radioligand and the varying concentrations of the competitor (this compound or PSMA-11).
-
-
The plate is incubated at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
4. Termination and Washing:
-
The binding reaction is stopped by aspirating the incubation medium.
-
The cells are washed multiple times with ice-cold PBS to remove any unbound radioligand.
5. Cell Lysis and Radioactivity Measurement:
-
The cells are lysed using a suitable lysis buffer (e.g., 1 M NaOH).
-
The radioactivity in the cell lysates is measured using a gamma counter.
6. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A non-linear regression analysis is performed to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
References
Head-to-Head Comparison: PSMA-I&T vs. A Novel PSMA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for a compound specifically designated "Psma-IN-2" did not yield publicly available experimental data. Therefore, this guide provides a head-to-head comparison of the well-established PSMA-I&T with a representative novel PSMA inhibitor, drawing upon published preclinical data to illustrate the landscape of PSMA-targeted agents.
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and therapy of prostate cancer. The development of small molecule inhibitors that can be radiolabeled for imaging (e.g., with Gallium-68) or therapy (e.g., with Lutetium-177) has revolutionized the management of this disease. PSMA-I&T (DOTAGA-I-y-f-k(Sub-KuE)) is a second-generation PSMA inhibitor that has demonstrated significant clinical utility. This guide provides a comparative analysis of PSMA-I&T and other recently developed PSMA inhibitors to highlight key differences in their preclinical performance.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for PSMA-I&T and a comparator, PSMA-617, another widely studied PSMA inhibitor. This data is essential for understanding their relative performance in terms of binding, tumor uptake, and off-target accumulation.
Table 1: In Vitro Performance Comparison
| Parameter | PSMA-I&T | PSMA-617 | Key Observations |
| Binding Affinity (IC50, nM) | natGa-PSMA I&T: 2.3 ± 0.6[1] natLu-PSMA I&T: 3.4 ± 1.1[1] | natLu-PSMA-617: 2.8 ± 0.5[2] | Both compounds exhibit high, nanomolar binding affinity to PSMA, indicating strong target engagement. |
| Internalization | Efficient and PSMA-specific[3] | Efficient and PSMA-specific | Both tracers are effectively internalized into PSMA-expressing cells upon binding. |
Table 2: In Vivo Biodistribution in LNCaP Xenograft Models (%ID/g)
| Organ/Tissue | ¹⁷⁷Lu-PSMA-I&T | ¹⁷⁷Lu-PSMA-617 | Time Point | Key Observations |
| Tumor | ~11.7[4] | ~1.8-fold lower than a novel agent at 1h[5] | 1 h p.i. | Both tracers show significant tumor uptake, though direct comparative values at the same time point in the same study are ideal for precise comparison. |
| Kidneys | ~122[4] | ~1.4 ± 0.4[6] | 1 h p.i. / 24 h p.i. | PSMA-I&T shows notably high initial kidney uptake, a critical parameter for therapeutic applications due to potential nephrotoxicity.[4] PSMA-617 demonstrates significantly faster renal clearance.[6] |
| Blood | Fast clearance[7] | Fast clearance | 1 h p.i. | Both tracers are cleared relatively quickly from the bloodstream. |
| Spleen | High uptake[7] | Moderate uptake | 1 h p.i. | Both tracers show some uptake in the spleen. |
| Salivary Glands | Significant uptake[4] | Lower binding than PSMA-I&T | N/A | Binding in salivary glands is a known issue for PSMA-targeted agents, and preclinical data suggests PSMA-617 may have a more favorable profile in this regard. |
Experimental Protocols
Synthesis and Radiolabeling
PSMA-I&T: Synthesis is typically performed using a combination of solid-phase and solution chemistry strategies. The DOTAGA chelator is conjugated to the peptide backbone. For radiolabeling with Lutetium-177, the PSMA-I&T precursor is incubated with ¹⁷⁷LuCl₃ in a suitable buffer (e.g., sodium acetate) at an elevated temperature. Radiochemical purity is assessed by radio-HPLC and radio-TLC.[6]
General Protocol for ¹⁷⁷Lu-labeling:
-
The PSMA ligand precursor is dissolved in a suitable solvent (e.g., DMSO).
-
An aliquot of the precursor is added to a reaction vial containing a buffer solution (e.g., 1.0 M sodium acetate, pH 5.5).
-
No-carrier-added ¹⁷⁷LuCl₃ is added to the mixture.
-
The reaction mixture is incubated at a specified temperature (e.g., 95°C) for a defined period (e.g., 15-30 minutes).
-
Radiochemical purity is determined using radio-HPLC and radio-TLC.[6]
In Vitro Binding Affinity (IC50) Determination
A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
PSMA-expressing cells (e.g., LNCaP human prostate cancer cells) are seeded in multi-well plates.
-
Cells are incubated with a constant concentration of a radiolabeled reference ligand (e.g., [¹²⁵I]I-BA-KuE).
-
Increasing concentrations of the non-radioactive competitor compound (e.g., natGa-PSMA-I&T or natLu-PSMA-I&T) are added to the wells.
-
After incubation at a specific temperature (e.g., 4°C) for a set time, the cells are washed to remove unbound radioactivity.
-
The cell-bound radioactivity is measured using a gamma counter.
-
The IC50 value is calculated by fitting the data to a one-site fit model using appropriate software.[1]
In Vivo Biodistribution Studies
Protocol:
-
Animal models, typically immunodeficient mice (e.g., SCID or BALB/c nude mice), are subcutaneously inoculated with PSMA-expressing human prostate cancer cells (e.g., LNCaP or PC-3 PIP).
-
Once tumors reach a suitable size, the radiolabeled compound is administered intravenously.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.
-
Tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.
-
The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[7]
Visualizations
References
- 1. Synthesis and Preclinical Evaluation of Two Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeted Tracers with 2-Nal-Containi… [ouci.dntb.gov.ua]
- 2. What are the preclinical assets being developed for PSMA? [synapse.patsnap.com]
- 3. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PSMA theranostics in tumors other than prostate cancer | Isotopia [isotopia-global.com]
- 6. PSMA PET Scan for Prostate Cancer | UCSF Radiology [radiology.ucsf.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PSMA Inhibitors: Biodistribution Profiles
For researchers, scientists, and drug development professionals, the selection of a Prostate-Specific Membrane Antigen (PSMA) inhibitor for diagnostic imaging or targeted radionuclide therapy is a critical decision. The biodistribution of these agents not only dictates their efficacy in targeting prostate cancer cells but also determines the potential for off-target toxicity. This guide provides an objective comparison of the biodistribution of several prominent PSMA inhibitors, supported by experimental data.
The ideal PSMA-targeted radiopharmaceutical exhibits high uptake and retention in tumor tissues while demonstrating rapid clearance from non-target organs to minimize radiation exposure to healthy tissues. This guide will delve into the comparative biodistribution of leading PSMA inhibitors, highlighting key differences in their uptake profiles in critical organs and tumors.
Quantitative Biodistribution Data
The following tables summarize the comparative biodistribution data for different PSMA inhibitors from human studies. The data is presented as absorbed dose in Gray per Gigabecquerel (Gy/GBq) or as Standardized Uptake Value (SUV), which is a semi-quantitative measure of radiotracer uptake.
Therapeutic Radioligands: ¹⁷⁷Lu-PSMA-617 vs. ¹⁷⁷Lu-PSMA-I&T
| Organ/Tissue | ¹⁷⁷Lu-PSMA-617 (Absorbed Dose in Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Absorbed Dose in Gy/GBq) | Key Observations |
| Whole Body | 0.04[1][2] | 0.03[1][2] | ¹⁷⁷Lu-PSMA-617 shows a higher whole-body dose, with a longer half-life of 42 hours compared to 35 hours for ¹⁷⁷Lu-PSMA-I&T.[2] |
| Kidneys | 0.77[2] | 0.92[2] | Despite its longer half-life, ¹⁷⁷Lu-PSMA-617 results in a lower renal dose.[2] |
| Parotid Glands | 0.5[2] | 0.5[2] | Both agents demonstrate comparable doses to the parotid glands.[2] |
| Lacrimal Glands | 5.1[2] | 3.7[2] | The lacrimal glands receive the highest absorbed doses among normal organs for both inhibitors, with ¹⁷⁷Lu-PSMA-617 showing a higher dose.[2] |
| Tumor Metastases | 5.9[2] | 5.8[2] | Mean absorbed tumor doses are comparable for both radioligands.[2] However, ¹⁷⁷Lu-PSMA I&T exhibited a higher initial tumor uptake.[3] |
Diagnostic Radiotracers: ⁶⁸Ga-PSMA-11 vs. ¹⁸F-PSMA-1007
| Organ/Tissue | ⁶⁸Ga-PSMA-11 (SUVmean) | ¹⁸F-PSMA-1007 (SUVmean) | Key Observations |
| Liver | 5.4 ± 1.7[4] | 11.7 ± 3.9[4] | ¹⁸F-PSMA-1007 shows significantly higher liver uptake, which is an important consideration for its use as an internal reference for therapy selection.[4] |
| Spleen | 8.1 ± 3.5[4] | 11.2 ± 3.5[4] | Splenic uptake is also significantly higher with ¹⁸F-PSMA-1007.[4] |
| Salivary Glands | Significantly Lower[4] | Significantly Higher[4] | ¹⁸F-PSMA-1007 demonstrates higher uptake in the salivary glands.[4] |
| Blood Pool | Comparable[4] | Comparable[4] | Blood pool activity showed no significant difference between the two tracers.[4] |
| Malignant Lesions | No significant difference in SUVmax[4] | No significant difference in SUVmax[4] | Both tracers show similar uptake in malignant lesions.[4] |
Diagnostic Radiotracers: ⁶⁸Ga-PSMA-11 vs. ¹⁸F-DCFPyL
| Organ/Tissue | ⁶⁸Ga-PSMA-11 (SUVpeak) | ¹⁸F-DCFPyL (SUVpeak) | Key Observations |
| Kidneys | Significantly Higher[5] | Significantly Lower[5] | ⁶⁸Ga-PSMA-11 shows higher accumulation in the kidneys.[5] |
| Spleen | Significantly Higher[5] | Significantly Lower[5] | Spleen uptake is higher for ⁶⁸Ga-PSMA-11.[5] |
| Major Salivary Glands | Significantly Higher[5] | Significantly Lower[5] | ⁶⁸Ga-PSMA-11 exhibits greater uptake in the major salivary glands.[5] |
| Liver | Slightly Lower[5] | Slightly Higher[5] | ¹⁸F-DCFPyL shows slightly higher liver uptake.[5] |
Experimental Protocols
The biodistribution and dosimetry data presented are typically acquired through a standardized series of imaging and analysis procedures. The following outlines a general experimental protocol for such studies in a clinical setting.
Patient Population: Studies typically enroll patients with metastatic castration-resistant prostate cancer (mCRPC) who are candidates for PSMA-targeted diagnostics or radioligand therapy.[1]
Radiopharmaceutical Administration:
-
A known activity of the radiolabeled PSMA inhibitor is administered intravenously.
-
Patients are well-hydrated before and after the infusion to promote the clearance of the radiopharmaceutical.[1]
Imaging:
-
For therapeutic agents like ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T, whole-body planar scintigraphy or SPECT/CT imaging is performed at multiple time points post-injection (e.g., 0.5, 24, 48, and 168 hours).[1]
-
For diagnostic agents like ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL, PET/CT imaging is typically performed at a specific time point (e.g., 60 minutes) post-injection.
Dosimetry Analysis:
-
Regions of interest (ROIs) are drawn around source organs (e.g., kidneys, salivary glands, liver) and tumor lesions on the sequential images.[1]
-
Time-activity curves are generated for each source organ to determine the residence time of the radiopharmaceutical.[1]
-
Absorbed doses are calculated using the Medical Internal Radiation Dose (MIRD) formalism, often with the aid of software like OLINDA/EXM.[1]
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for a clinical biodistribution study.
Caption: Simplified PSMA inhibitor binding and therapeutic action.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Psma-IN-2: A Novel High-Affinity PSMA Inhibitor Poised for Prostate Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Psma-IN-2, a novel preclinical Prostate-Specific Membrane Antigen (PSMA) inhibitor, against existing treatments for prostate cancer. While direct therapeutic efficacy data for this compound is not yet available, its high binding affinity for PSMA suggests its potential as a potent targeting agent for both imaging and therapy. This document summarizes the current knowledge of this compound and compares its potential with the established efficacy of standard-of-care treatments for various stages of prostate cancer, supported by data from pivotal clinical trials.
Introduction to this compound
This compound is a recently developed small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker and therapeutic target highly expressed on the surface of prostate cancer cells. A key characteristic of this compound is its high binding affinity, with a reported inhibition constant (Ki) of 1.07 nM . To date, the primary evaluation of this compound has been in the preclinical setting as an imaging agent. Specifically, it has been utilized for in vivo near-infrared (NIR-II) fluorescence imaging and has shown utility in image-guided tumor resection in mouse models bearing PSMA-positive 22Rv1 human prostate cancer xenografts.
The therapeutic potential of this compound lies in its ability to serve as a highly specific vehicle for the targeted delivery of therapeutic payloads, such as radionuclides or cytotoxic drugs, directly to prostate cancer cells, thereby minimizing off-target toxicity. This guide will explore this potential in the context of the current landscape of prostate cancer treatments.
The Role of PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen is a transmembrane protein with enzymatic activity that is significantly overexpressed in the majority of prostate cancers. Its expression level often correlates with tumor aggressiveness, metastasis, and the development of castration-resistant prostate cancer (CRPC). This overexpression makes PSMA an ideal target for both diagnostic imaging and targeted therapies.
Below is a simplified representation of the PSMA signaling pathway and its role in promoting prostate cancer cell survival and proliferation.
Comparative Efficacy of Existing Prostate Cancer Treatments
The efficacy of prostate cancer treatments is highly dependent on the disease stage. The following tables summarize key efficacy data from landmark clinical trials for non-metastatic castration-resistant prostate cancer (nmCRPC), metastatic castration-sensitive prostate cancer (mCSPC), and metastatic castration-resistant prostate cancer (mCRPC).
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
The primary goal of treatment in nmCRPC is to delay the onset of metastases.
| Treatment Class | Drug | Trial | Primary Endpoint | Result |
| Androgen Receptor Inhibitor | Apalutamide | SPARTAN | Metastasis-Free Survival (MFS) | 40.5 months vs. 16.2 months with placebo[1] |
| Androgen Receptor Inhibitor | Darolutamide | ARAMIS | Metastasis-Free Survival (MFS) | 40.4 months vs. 18.4 months with placebo[2] |
| Androgen Receptor Inhibitor | Enzalutamide | PROSPER | Metastasis-Free Survival (MFS) | 36.6 months vs. 14.7 months with placebo[3][4][5] |
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
In mCSPC, the aim is to prolong survival while maintaining quality of life.
| Treatment Class | Drug | Trial | Primary Endpoint | Result |
| Androgen Biosynthesis Inhibitor | Abiraterone Acetone | LATITUDE | Overall Survival (OS) | 53.3 months vs. 36.5 months with placebo[6][7][8] |
| Chemotherapy | Docetaxel | CHAARTED | Overall Survival (OS) | 57.6 months vs. 44.0 months with ADT alone (in high-volume disease) |
| Androgen Receptor Inhibitor | Enzalutamide | PREVAIL | Overall Survival (OS) | 32.4 months vs. 30.2 months with placebo[9] |
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
For mCRPC, treatment focuses on extending survival in patients whose disease has progressed on hormone therapy.
| Treatment Class | Drug | Trial | Primary Endpoint | Result |
| PSMA-targeted Radioligand Therapy | 177Lu-PSMA-617 | VISION | Overall Survival (OS) | 15.3 months vs. 11.3 months with standard of care[10][11][12] |
| PSMA-targeted Radioligand Therapy | 177Lu-PSMA-617 | TheraP | PSA Response Rate (≥50% decline) | 66% vs. 37% with cabazitaxel[13] |
| Androgen Receptor Inhibitor | Enzalutamide | AFFIRM | Overall Survival (OS) | 18.4 months vs. 13.6 months with placebo (post-chemotherapy)[14][15] |
| Androgen Biosynthesis Inhibitor | Abiraterone Acetone | COU-AA-301 | Overall Survival (OS) | 14.8 months vs. 10.9 months with placebo (post-chemotherapy)[16][17] |
| Chemotherapy | Docetaxel | TAX 327 | Overall Survival (OS) | 19.2 months vs. 16.3 months with mitoxantrone[18] |
| PARP Inhibitor | Olaparib | PROfound | Radiographic Progression-Free Survival (rPFS) | 7.4 months vs. 3.6 months with physician's choice of therapy (in patients with BRCA1/2 or ATM alterations) |
Experimental Protocols and Methodologies
A critical aspect of evaluating new therapeutic candidates is the rigor of the experimental design. Below is a conceptual workflow for the preclinical evaluation of a novel PSMA-targeted therapy, such as one based on this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Overall Survival With Darolutamide in Patients With Nonmetastatic, Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 3. Enzalutamide: a new indication for nonmetastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. urotoday.com [urotoday.com]
- 6. The ASCO Post [ascopost.com]
- 7. Abiraterone acetate plus prednisone in patients with newly diagnosed high-risk metastatic castration-sensitive prostate cancer (LATITUDE): final overall survival analysis of a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. novartis.com [novartis.com]
- 11. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urologytimes.com [urologytimes.com]
- 14. Enzalutamide Prolongs Prostate Cancer Survival After Chemotherapy Fails | MDedge [mdedge.com]
- 15. Improved outcomes in elderly patients with metastatic castration-resistant prostate cancer treated with the androgen receptor inhibitor enzalutamide: results from the phase III AFFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. newswire.ca [newswire.ca]
- 18. Docetaxel plus prednisone or mitoxantrone plus prednisone for advanced prostate cancer: updated survival in the TAX 327 study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation Between PSMA-Targeted Radioligand Uptake and PSMA Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in prostate cancer. Its significant overexpression on the surface of prostate cancer cells compared to normal tissues makes it an ideal candidate for targeted imaging and therapy.[1] A variety of small molecule inhibitors that bind to PSMA have been developed and are used as diagnostic imaging agents when labeled with radioisotopes.[1] This guide provides a comprehensive comparison of the uptake of a representative PSMA-targeted radioligand, using the widely studied Gallium-68 PSMA-11 (⁶⁸Ga-PSMA-11) as a primary example, with Prostate-Specific Membrane Antigen (PSMA) expression levels determined by immunohistochemistry (IHC).
While the specific compound "Psma-IN-2" was not identifiable in the current literature, the principles and data presented here for ⁶⁸Ga-PSMA-11 are broadly applicable to other small molecule PSMA inhibitors.
Data Presentation: Quantitative Correlation of Radioligand Uptake and PSMA Expression
The uptake of PSMA-targeted radioligands, as measured by Positron Emission Tomography (PET), is commonly quantified using the maximum standardized uptake value (SUVmax). This value reflects the relative concentration of the radiotracer in a region of interest.[2] The correlation between SUVmax and the level of PSMA protein expression, typically assessed by immunohistochemistry (IHC) using a semi-quantitative scoring system, is a key validation of the imaging agent's specificity.
Below is a summary table compiling data from studies that have investigated this correlation.
| Radioligand | Pathological Finding | SUVmax (Mean ± SD or Range) | PSMA Expression (IHC Score) | Correlation (r-value) | Reference |
| ⁶⁸Ga-PSMA-11 | Primary Prostate Tumor | 11.79 ± 1.44 | High (Modified IRS 2-3) | r = 0.39 (p = 0.001) | [3] |
| ⁶⁸Ga-PSMA-11 | Primary Prostate Tumor | 7.22 ± 2.19 | Low (Modified IRS 0-1) | [3] | |
| ⁶⁸Ga-PSMA I&T | Primary Prostate Tumor | Not specified | Median IRS 2 (Range 1-3) | r = 0.46 (p < 0.001) | [4] |
| ⁶⁸Ga-PSMA-11 | Prostate Cancer | Higher in GP 4 and 5 vs GP 3 | Stronger staining in GP 4 and 5 | Positive correlation | [5] |
IHC Score: Immunoreactive Score, a semi-quantitative measure of staining intensity and percentage of positive cells. GP: Gleason Pattern.
Studies consistently demonstrate a positive correlation between the SUVmax of ⁶⁸Ga-PSMA-11 on PET scans and the intensity of PSMA expression determined by IHC in primary prostate tumors.[3][4] Higher SUVmax values are significantly associated with higher modified immunoreactive scores (IRS).[3] Furthermore, a higher tracer uptake is observed in higher-grade tumors (Gleason Pattern 4 and 5) which are known to have stronger PSMA staining intensity.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of findings. Below are representative protocols for key experiments involved in correlating radioligand uptake with PSMA expression.
⁶⁸Ga-PSMA-11 PET/CT Imaging Protocol
This protocol is a generalized procedure based on common clinical practices.
-
Patient Preparation: Patients are typically asked to be well-hydrated. No specific fasting is generally required.
-
Radiotracer Injection: A standard intravenous dose of ⁶⁸Ga-PSMA-11 is administered.
-
Uptake Period: Patients rest for a period of 60-90 minutes to allow for the radiotracer to distribute and accumulate in PSMA-expressing tissues.
-
Image Acquisition: A whole-body PET/CT scan is performed from the vertex of the skull to the mid-thigh.
-
Image Analysis: The PET images are reconstructed and co-registered with the CT data for anatomical localization. Regions of interest (ROIs) are drawn around suspected tumor lesions, and the SUVmax is calculated.[2]
Immunohistochemistry (IHC) for PSMA Expression
This protocol outlines the general steps for staining tissue samples to detect PSMA protein.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from radical prostatectomy or biopsy specimens are sectioned into 4-5 µm slices.
-
Antigen Retrieval: The tissue sections are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the PSMA antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for PSMA.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: The stained slides are examined under a microscope by a pathologist. The PSMA expression is semi-quantitatively scored based on the staining intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of positive tumor cells. An Immunoreactive Score (IRS) can be calculated by multiplying the intensity and percentage scores.[3][4]
Visualizations
PSMA Signaling Pathway
The following diagram illustrates the role of PSMA in activating the PI3K signaling pathway, which is implicated in cell survival and proliferation. PSMA's enzymatic activity on its substrate leads to the activation of mGluR1, which in turn activates the PI3K-Akt-mTOR pathway.[6]
References
- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 2. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of PSMA expression measured on [68Ga]Ga-PSMA PET/CT by immunohistochemistry in prostate adenocarcinoma | Sengoz | Nuclear Medicine Review [journals.viamedica.pl]
- 4. Diverse PSMA expression in primary prostate cancer: reason for negative [68Ga]Ga-PSMA PET/CT scans? Immunohistochemical validation in 40 surgical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of Novel PSMA Inhibitors: A Guide to In Vivo Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
The development of novel inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA) holds immense promise for the diagnosis and treatment of prostate cancer. A critical step in the preclinical evaluation of any new PSMA-targeted agent, herein exemplified as "PSMA-IN-2," is the rigorous confirmation of its binding specificity in a living system. In vivo blocking studies are the gold standard for this purpose, providing compelling evidence that the agent's accumulation in tumors is genuinely mediated by PSMA and not due to non-specific uptake.
This guide provides a comprehensive overview of the experimental framework for conducting in vivo blocking studies to validate the specificity of a novel PSMA inhibitor. We will compare the expected performance of "this compound" with established PSMA-targeting agents and provide the necessary experimental data and protocols.
Mechanism of PSMA-Targeted Inhibition and Blocking
PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[1][2][3] This overexpression makes it an attractive target for delivering imaging agents or therapeutic payloads directly to the tumor site. Novel PSMA inhibitors, such as our example "this compound," are designed to bind to the extracellular domain of PSMA with high affinity and specificity.
An in vivo blocking study confirms this specificity by introducing a known, potent PSMA inhibitor (the "blocker") prior to or concurrently with the administration of the radiolabeled novel agent. If "this compound" specifically binds to PSMA, the pre-administration of the blocker will saturate the available PSMA binding sites on the tumor cells. Consequently, the radiolabeled "this compound" will have fewer available targets, leading to a significant reduction in its accumulation within the tumor.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Synthesis and Preclinical Evaluation of Two Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeted Tracers with 2-Nal-Containing PSMA-Targeted Pharmacophore and Pyridine-Based FAP-Targeted Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Novel PSMA Ligands: Benchmarking PSMA-I&T Against PSMA-617
An objective analysis of two leading radioligands for the diagnosis and treatment of prostate cancer.
Note to the reader: The initial topic requested a performance benchmark of "Psma-IN-2". Extensive research did not yield a specific Prostate-Specific Membrane Antigen (PSMA) ligand with this designation. It is presumed that this may be a typographical error and the intended ligand for comparison was PSMA-I&T, a prominent and novel PSMA ligand frequently compared with PSMA-617. This guide therefore provides a comprehensive comparison between PSMA-I&T and PSMA-617.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in the management of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] This has led to the development of numerous PSMA-targeted radioligands for both diagnostic imaging and therapeutic applications, a field known as theranostics. Among the most promising and widely studied of these novel ligands are PSMA-617 and PSMA-I&T. Both are small-molecule inhibitors of PSMA that can be labeled with various radioisotopes for either PET/CT imaging or targeted radioligand therapy.[3] This guide provides a detailed comparison of the performance of PSMA-I&T against the well-established PSMA-617, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Performance Comparison
The efficacy and safety of a PSMA radioligand are determined by several key parameters, including its binding affinity to the PSMA receptor, its distribution throughout the body (biodistribution), and its therapeutic effectiveness. The following tables summarize the key quantitative data comparing PSMA-I&T and PSMA-617.
Table 1: Binding Affinity
Binding affinity is a measure of how strongly a ligand binds to its target receptor. A higher affinity (lower IC50 or Kd value) generally leads to better tumor targeting and retention.
| Ligand | IC50 (nM) | Key Observations |
| PSMA-I&T | Varies by study; generally in the low nanomolar range. | Demonstrates high binding affinity to PSMA. |
| PSMA-617 | 2.3 ± 0.9 | Exhibits very high binding affinity to PSMA. |
Note: IC50 values can vary between different experimental setups. The provided value for PSMA-617 is from a representative study.
Table 2: Comparative Biodistribution and Dosimetry (177Lu-labeled)
Biodistribution data reveals where the radioligand accumulates in the body, which is crucial for assessing both tumor targeting and potential off-target toxicity to healthy organs. Dosimetry calculates the absorbed radiation dose in different tissues.
| Organ/Tissue | 177Lu-PSMA-I&T (Absorbed Dose in Gy/GBq) | 177Lu-PSMA-617 (Absorbed Dose in Gy/GBq) | Key Observations |
| Tumor | Higher uptake in some studies. | High tumor uptake. | Both ligands show excellent tumor targeting. Some studies suggest 177Lu-PSMA-I&T may have a higher tumor-absorbed dose.[4] |
| Kidneys | 0.92 | 0.77 | The kidneys are a critical organ for PSMA ligand accumulation. 177Lu-PSMA-I&T shows a slightly higher renal dose than 177Lu-PSMA-617.[2][4] |
| Salivary Glands | 0.5 | 0.5 | Both ligands exhibit similar uptake in the salivary glands, a known site of PSMA expression.[2] |
| Spleen | Higher uptake than PSMA-617. | Lower uptake than PSMA-I&T. | PSMA-I&T demonstrates higher splenic uptake.[5] |
| Liver | Lower uptake than PSMA-617. | Higher uptake than PSMA-I&T. | PSMA-617 shows slightly higher liver uptake.[5] |
| Blood Pool | Higher than PSMA-617. | Lower than PSMA-I&T. | PSMA-I&T has a longer circulation time in the blood.[6] |
Table 3: Therapeutic Efficacy (177Lu-labeled)
Therapeutic efficacy is assessed by observing patient responses to radioligand therapy, often measured by a decline in Prostate-Specific Antigen (PSA) levels, a key biomarker for prostate cancer.
| Study Metric | 177Lu-PSMA-I&T | 177Lu-PSMA-617 | Key Observations |
| PSA decline ≥50% | 36% | 44% | In a meta-analysis, both therapies showed comparable efficacy, with a slightly higher percentage of patients achieving a significant PSA decline with 177Lu-PSMA-617.[1] |
| Overall Survival (OS) | Median OS of 8.8 months in one study.[7] | Median OS of 6.7 months in the same study.[7] | Comparative studies suggest similar overall survival outcomes between the two therapies, with no statistically significant difference observed in several analyses.[4][7] |
Experimental Protocols
The data presented in this guide are derived from preclinical and clinical studies employing standardized methodologies. Below are outlines of the key experimental protocols used to evaluate and compare PSMA radioligands.
In Vitro Binding Affinity Assays
Objective: To determine the binding affinity of the ligand to the PSMA receptor.
Methodology:
-
Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured under standard conditions.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled PSMA ligand (e.g., 125I-MIP-1072) is incubated with the LNCaP cells in the presence of increasing concentrations of the unlabeled test ligand (PSMA-I&T or PSMA-617).
-
Incubation and Washing: The cells are incubated to allow for competitive binding to reach equilibrium. Unbound ligand is then washed away.
-
Measurement of Radioactivity: The amount of radioactivity remaining in the cells is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor ligand. The IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is then calculated using non-linear regression analysis.
Preclinical Biodistribution Studies in Animal Models
Objective: To determine the in vivo distribution and tumor uptake of the radiolabeled ligand.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., LNCaP or PC-3 PIP).
-
Radioligand Administration: Once tumors reach a suitable size, the radiolabeled ligand (e.g., 177Lu-PSMA-I&T or 177Lu-PSMA-617) is administered to the mice, typically via intravenous injection.
-
Time-point Euthanasia: At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.
-
Organ and Tumor Harvesting: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical Imaging and Dosimetry Studies
Objective: To assess the biodistribution, pharmacokinetics, and radiation dosimetry of the radiolabeled ligand in human subjects.
Methodology:
-
Patient Selection: Patients with a diagnosis of prostate cancer and evidence of PSMA-positive disease on a baseline PET/CT scan are enrolled.
-
Radioligand Administration: A known activity of the radiolabeled ligand (e.g., 68Ga-PSMA-I&T for imaging or 177Lu-PSMA-I&T for therapy) is administered intravenously.
-
Sequential Imaging: A series of whole-body PET/CT or SPECT/CT scans are acquired at multiple time points post-injection (e.g., 1, 2, 4, 24, 48, and 72 hours).
-
Image Analysis: Regions of interest (ROIs) are drawn around tumors and key organs on the images to quantify the amount of radioactivity in each region at each time point.
-
Pharmacokinetic Modeling: Time-activity curves are generated for each source organ to determine the residence time of the radiopharmaceutical.
-
Dosimetry Calculation: The absorbed radiation dose to each organ is calculated using standardized methods, such as the Medical Internal Radiation Dose (MIRD) formalism, often employing software like OLINDA/EXM.[2]
Mandatory Visualizations
PSMA Signaling Pathway
Caption: Simplified PSMA signaling pathway upon ligand binding and internalization.
General Experimental Workflow for PSMA Ligand Comparison
Caption: Workflow for the development and comparison of novel PSMA ligands.
References
- 1. PSMA Radioligands for Diagnostics and Treatment of Advanced Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 2. benchchem.com [benchchem.com]
- 3. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of PSMA-HBED and PSMA-I&T as diagnostic agents in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of PSMA-IN-2: A Procedural Guide for Laboratory Professionals
The proper disposal of research compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with "Psma-IN-2," a definitive disposal protocol is contingent on a crucial characteristic: whether the compound is radiolabeled. As "this compound" is not a universally recognized nomenclature, this guide provides comprehensive disposal procedures for both non-radiolabeled and radiolabeled Prostate-Specific Membrane Antigen (PSMA) compounds. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.
Decision Pathway for this compound Disposal
The initial and most critical step in determining the correct disposal procedure for this compound is to identify whether it is radioactive. The flowchart below illustrates the decision-making process for selecting the appropriate disposal route.
Procedures for Non-Radiolabeled this compound
For non-radiolabeled PSMA inhibitors, such as research-grade small molecules, the primary concern is chemical hazard. The Safety Data Sheet (SDS) for similar compounds, like PSMA-11, indicates that they may be harmful if swallowed and can cause skin and eye irritation[1]. Therefore, these compounds should be handled as chemical waste.
Experimental Protocol for Disposal of Non-Radiolabeled this compound
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the specific SDS for your this compound compound. This document will provide detailed information on hazards, handling, and disposal[1].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat[1].
-
Waste Segregation: Do not mix non-hazardous waste with chemical waste. This compound should be disposed of in a designated hazardous chemical waste container.
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Disposal:
-
Solid Waste: Collect any solid this compound waste or contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled hazardous liquid waste container.
-
Decontamination: Decontaminate any surfaces or equipment that came into contact with the compound using an appropriate solvent (e.g., alcohol) and dispose of the cleaning materials as chemical waste[1].
-
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, in accordance with local and national regulations[1].
| Data Point | Guideline | Source |
| Hazard Classification | Harmful if swallowed, causes skin and eye irritation. | [1] |
| PPE Requirement | Protective gloves, eye protection, protective clothing. | [1] |
| Disposal Method | Dispose of contents/container in accordance with local regulation. | [1] |
Procedures for Radiolabeled this compound
Radiolabeled PSMA compounds, such as those used in PET imaging or radioligand therapy (e.g., containing Lutetium-177), require strict adherence to radiation safety protocols. The primary disposal method for this type of waste is "decay-in-storage"[2][3].
Experimental Protocol for Disposal of Radiolabeled this compound
-
Radiation Safety Training: Ensure all personnel handling radiolabeled materials have completed the required radiation safety training.
-
Personal Protective Equipment (PPE): In addition to standard laboratory PPE, wear any required dosimetry badges and use appropriate shielding (e.g., lead-lined containers)[3].
-
Waste Segregation: Segregate radioactive waste from all other waste streams. Further segregate based on the half-life of the radionuclide to optimize storage time[3].
-
Decay-in-Storage (DIS):
-
Place all solid and liquid waste contaminated with the radiolabeled this compound into designated, shielded, and clearly labeled radioactive waste containers. The label must include the radionuclide, the date, and the initial activity level[3].
-
Store these containers in a designated and secure decay-in-storage facility[2].
-
-
Storage Duration: The waste must be stored for a minimum of 10 half-lives of the radionuclide[3]. This allows the radioactivity to decay to background levels.
-
Monitoring: After the storage period, use a calibrated radiation survey meter to confirm that the waste's radiation level is indistinguishable from the natural background radiation[2][3].
-
Final Disposal: Once the waste has decayed to background levels, it can be disposed of as non-radioactive waste. However, any biohazardous or chemical hazards must still be addressed according to the appropriate disposal procedures. For sharps, they must be placed in a shielded sharps container[3].
| Data Point | Guideline | Source |
| Primary Disposal Method | Decay-in-Storage (DIS) | [2] |
| Storage Requirement | Store for at least 10 half-lives in a secure location. | [3] |
| Release Criteria | Radiation levels must be indistinguishable from background. | [2][3] |
| Contaminated Sharps | Dispose of in a shielded sharps container. | [3] |
By carefully identifying the nature of your this compound compound and following the appropriate procedural pathway, you can ensure the safe and compliant disposal of this research material, thereby protecting yourself, your colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Logistical, technical, and radiation safety aspects of establishing a radiopharmaceutical therapy program: A case in Lutetium‐177 prostate‐specific membrane antigen (PSMA) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
